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  • Product: 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
  • CAS: 1256955-43-7

Core Science & Biosynthesis

Foundational

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: A Technical Guide to Physicochemical Properties, Reactivity, and Medicinal Chemistry Applications

Executive Summary In modern drug discovery, the strategic design of molecular scaffolds dictates both target affinity and pharmacokinetic viability. 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic design of molecular scaffolds dictates both target affinity and pharmacokinetic viability. 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7) has emerged as a highly specialized, privileged building block for the synthesis of targeted therapeutics, particularly kinase and phosphodiesterase (PDE) inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its chemical reactivity, and validated synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Structural Profiling and Physicochemical Properties

The architecture of 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline consists of an electron-deficient pyrimidine ring fused to a saturated cyclohexyl system bearing a gem-difluoro moiety at the C6 position. This specific substitution pattern is not arbitrary; it is a calculated design choice to optimize the scaffold's behavior in biological systems[1].

Quantitative Data Summary

The fundamental physicochemical parameters of the compound are summarized in Table 1.

Table 1: Physicochemical and Structural Parameters

ParameterValue / Description
Chemical Name 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
CAS Registry Number 1256955-43-7[2]
Molecular Formula C₈H₇ClF₂N₂[3]
Molecular Weight 204.60 g/mol [3]
Topological Polar Surface Area (tPSA) 25.8 Ų
Hydrogen Bond Donors (HBD) 0
Hydrogen Bond Acceptors (HBA) 4 (2x N, 2x F)
Physical State Solid (typically off-white to pale yellow)[4]
The Gem-Difluoro Effect: Causality in Design

The incorporation of the 6,6-difluoro group serves three critical functions:

  • Conformational Locking: The highly electronegative fluorine atoms induce a strong gauche effect, restricting the ring-flip dynamics of the saturated cyclohexyl ring. This locks the scaffold into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein[1].

  • Metabolic Shielding: The C6 position of a standard tetrahydroquinazoline is highly susceptible to cytochrome P450-mediated aliphatic oxidation. The strong C–F bonds (approx. 105 kcal/mol) effectively block this metabolic soft spot, increasing the in vivo half-life of the resulting drug[5].

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect propagates through the sigma framework, subtly lowering the pKa of the pyrimidine nitrogens. This reduces basicity, which in turn mitigates hERG channel liability and improves passive membrane permeability[5].

Chemical Reactivity and Mechanistic Pathways

The chemical utility of 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline lies in the extreme electrophilicity of the C4 position. The pyrimidine ring is inherently electron-deficient due to the two endocyclic nitrogen atoms. This deficiency is further amplified by the inductive pull of the C6 fluorines.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of functionalization for this scaffold is Nucleophilic Aromatic Substitution (SNAr). When exposed to nucleophiles (such as primary amines, secondary amines, or anilines), the C4-chloride is rapidly displaced.

Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C4 carbon, pushing electron density onto the pyrimidine nitrogens to form a stabilized, negatively charged tetrahedral intermediate known as the Meisenheimer complex . Subsequent collapse of this complex ejects the chloride leaving group, restoring aromaticity.

SNAr_Mechanism A 4-Chloro-6,6-difluoro- quinazoline core (Electrophile) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack at C4 B Amine Nucleophile (e.g., R-NH₂) B->C D 4-Amino Substituted Product + HCl C->D Chloride Elimination (-Cl⁻)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism at the C4 position of the pyrimidine ring.

Synthetic Workflows and Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the 4-chloro core and its subsequent functionalization. These methods are designed as self-validating systems, explaining the causality behind each operational step.

Protocol A: Synthesis of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Objective: Convert the stable 4-hydroxy (or 4-oxo) precursor into the reactive 4-chloro electrophile.

  • Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with 6,6-difluoro-5,6,7,8-tetrahydroquinazolin-4-ol (1.0 equivalent).

  • Chlorinating Agent Addition: Add phosphorus oxychloride (POCl₃, 5.0 to 10.0 equivalents) neat, or as a solution in anhydrous toluene[6]. Causality: POCl₃ acts as both the solvent and the chlorinating agent, forming a reactive dichlorophospho-intermediate with the tautomeric enol oxygen.

  • Base Catalysis: Slowly add N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline (1.2 equivalents). Causality: The base acts as an acid scavenger and accelerates the formation of the Vilsmeier-type intermediate, driving the reaction forward.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 3–4 hours[6]. Monitor via LC-MS until the starting material is completely consumed.

  • Quenching (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully pour the resulting syrup into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃. Causality: POCl₃ reacts violently with water. The basic, cold environment neutralizes the generated phosphoric and hydrochloric acids while preventing the exothermic hydrolysis of the newly formed 4-chloro product back to the starting material.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the pure 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline.

Protocol B: General SNAr Amination Workflow

Objective: Couple the 4-chloro scaffold with an amine to generate a biologically active intermediate.

  • Reaction Setup: Dissolve 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (1.0 eq) in a polar aprotic solvent such as DMF or a polar protic solvent like n-butanol (0.2 M concentration).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2–1.5 eq).

  • Acid Scavenging: Add DIPEA (2.0 eq). Causality: The SNAr reaction generates stoichiometric HCl. Without a non-nucleophilic base like DIPEA to neutralize the acid, the amine nucleophile would become protonated (forming an unreactive ammonium salt), stalling the reaction kinetics.

  • Heating: Stir the mixture at 80–120 °C for 4–12 hours. n-Butanol allows for higher reflux temperatures, which is often required for sterically hindered anilines.

  • Workup: Dilute with water to precipitate the product, or extract with dichloromethane. Purify via reverse-phase HPLC or recrystallization.

Applications in Medicinal Chemistry (Drug Development)

The 4-amino-substituted derivatives of this scaffold are highly prized in oncology and immunology. The pyrimidine core acts as an ATP-competitive hinge binder in various kinases (e.g., EGFR, mutant KRAS, and PDE4)[6][7].

When the scaffold enters the ATP-binding pocket of a kinase, it establishes a predictable and highly stable interaction network. The N1/N3 atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region. Simultaneously, the 6,6-difluoro moiety projects into the deep hydrophobic pocket (often associated with the DFG-in/out conformational states), maximizing van der Waals contacts and lipophilic ligand efficiency[1].

Kinase_Binding Hinge Kinase Hinge Region (Backbone H-bond Donor/Acceptor) Hydrophobic Deep Hydrophobic Selectivity Pocket Solvent Solvent Exposed Channel Scaffold 4-Amino-6,6-difluoro- 5,6,7,8-tetrahydroquinazoline Central Core Scaffold->Hinge Pyrimidine N1/N3 H-bonding Scaffold->Hydrophobic 6,6-Difluoro motif Lipophilic interaction Scaffold->Solvent C4-Amino substituent Solubility & Targeting

Figure 2: Conceptual binding mode of the tetrahydroquinazoline scaffold within a generic kinase ATP-binding pocket.

Safety, Handling, and Storage

As a halogenated heterocyclic electrophile, 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline requires stringent handling protocols:

  • Toxicity: Chloropyrimidines are known skin sensitizers and can be toxic if swallowed, inhaled, or absorbed through the skin[4]. Handle exclusively within a certified chemical fume hood using nitrile gloves and safety goggles.

  • Reactivity: The C4-chloride is sensitive to moisture and will slowly hydrolyze to the corresponding quinazolin-4-ol upon prolonged exposure to ambient humidity.

  • Storage: Store under an inert atmosphere (argon or nitrogen) in a tightly sealed, desiccant-lined container at 2–8 °C to maintain long-term stability and >98% purity[4].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. URL: [Link]

  • Kley, J. T., et al. (2016). 4-amino substituted condensed pyrimidine compounds as PDE4 inhibitors. US Patent 9,505,724 B2.

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Exploratory

Synthesis and Process Optimization of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Introduction and Structural Significance The compound 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7) is a highly valued electrophilic building block in modern medicinal chemistry[1]. Its architec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

The compound 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7) is a highly valued electrophilic building block in modern medicinal chemistry[1]. Its architecture features a reactive 4-chloro pyrimidine core fused to a saturated cyclohexyl ring bearing a gem-difluoro moiety. The difluoromethylene group acts as a bioisostere for oxygen or carbonyl groups, enhancing the molecule's lipophilicity and metabolic stability without introducing hydrogen bond donors. This makes the compound an ideal precursor for synthesizing kinase inhibitors, CCR2 antagonists, and CB2 receptor agonists via Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Designing a scalable synthesis for this molecule requires strict control over regioselectivity during annulation and the suppression of thermal degradation during chlorination. This whitepaper details a self-validating, three-step synthetic workflow, explaining the mechanistic causality behind each reagent choice.

Retrosynthetic Strategy & Pathway Logic

The most efficient assembly of the tetrahydroquinazoline scaffold relies on the classical construction of the pyrimidine ring from a pre-functionalized cyclohexanone derivative.

SynthesisPathway SM 4,4-Difluorocyclohexanone (Starting Material) Int1 4,4-Difluoro-2-(hydroxymethylene) cyclohexan-1-one SM->Int1 Ethyl Formate NaOMe, THF Int2 6,6-Difluoro-5,6,7,8- tetrahydroquinazolin-4(3H)-one Int1->Int2 Formamidine Acetate NaOMe, EtOH Target 4-Chloro-6,6-difluoro- 5,6,7,8-tetrahydroquinazoline (Target) Int2->Target POCl3, DMF (cat.) Reflux

Forward synthesis pathway of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline.

Pathway Causality:
  • Starting Material: 4,4-difluorocyclohexanone is commercially available and establishes the critical gem-difluoro center early in the synthesis, avoiding late-stage fluorination hazards.

  • Formylation: Condensation with ethyl formate yields a 1,3-dielectrophile. The hydroxymethylene tautomer is highly reactive toward amidines.

  • Annulation: Formamidine acetate supplies the N-C-N fragment. The cyclization is thermodynamically driven by the aromatization of the pyrimidin-4-one core.

  • Deoxychlorination: Conversion of the lactam/enol to the corresponding chloroheterocycle is achieved using Phosphorus oxychloride (POCl3).

Step-by-Step Experimental Methodologies

Step 1: Claisen Formylation of 4,4-Difluorocyclohexanone

Mechanistic Causality: Sodium methoxide (NaOMe) is selected over Sodium Hydride (NaH) to ensure operational safety during scale-up. NaOMe provides sufficient basicity to deprotonate the alpha-carbon of 4,4-difluorocyclohexanone, driving the Claisen condensation with ethyl formate under thermodynamic control.

Protocol:

  • Charge a dry, nitrogen-flushed reactor with THF (10 volumes) and NaOMe (1.5 equiv).

  • Cool the suspension to 0 °C and add ethyl formate (2.0 equiv) dropwise.

  • Slowly add a solution of 4,4-difluorocyclohexanone (1.0 equiv) in THF over 30 minutes, maintaining the internal temperature below 5 °C.

  • Warm to 25 °C and stir for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (Rf ~0.6) must be completely consumed, replaced by a highly UV-active spot (Rf ~0.3).

  • Quench with 1M HCl to pH 4, extract with EtOAc, dry over Na2SO4, and concentrate to yield 4,4-difluoro-2-(hydroxymethylene)cyclohexan-1-one as a crude oil. Use directly in the next step.

Step 2: Pyrimidine Ring Annulation

Mechanistic Causality: Formamidine acetate is an air-stable salt. An equivalent of base is required to liberate the free amidine in situ. Ethanol is chosen as the solvent because its boiling point (78 °C) is optimal for driving the dehydration steps (imine formation and subsequent cyclization) without causing thermal decomposition of the fluorinated ring.

Protocol:

  • Dissolve the crude 4,4-difluoro-2-(hydroxymethylene)cyclohexan-1-one (1.0 equiv) in absolute ethanol (8 volumes).

  • Add formamidine acetate (1.5 equiv) and NaOMe (1.5 equiv) sequentially.

  • Heat the mixture to reflux (78 °C) for 8 hours.

  • Self-Validation (IPC): Analyze via LC-MS. Confirm the disappearance of the intermediate and the presence of the target mass ([M+H]+ = 187.1 m/z).

  • Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Resuspend the residue in water, adjust to pH 7, and filter the resulting precipitate. Wash with cold water and dry under vacuum to afford 6,6-difluoro-5,6,7,8-tetrahydroquinazolin-4(3H)-one as a white solid.

Step 3: Vilsmeier-Haack Activated Deoxychlorination

Mechanistic Causality: Uncatalyzed chlorination of pyrimidinones with POCl3 is notoriously sluggish and requires excessive heating, which can lead to tar formation. The addition of catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack complex in situ[2]. This complex rapidly O-phosphorylates the lactam tautomer, creating an excellent leaving group (phosphorodichloridate) and facilitating rapid nucleophilic attack by the chloride ion.

Mechanism Step1 Vilsmeier-Haack Complex Formation (POCl3 + DMF) Step2 O-Phosphorylation of Pyrimidin-4-one (Activation of Lactam Tautomer) Step1->Step2 Step3 Nucleophilic Attack by Chloride (Addition-Elimination) Step2->Step3 Step4 Elimination of Phosphorodichloridate (Aromatization) Step3->Step4 Step5 4-Chloro-6,6-difluoro-5,6,7,8- tetrahydroquinazoline Step4->Step5

Mechanistic workflow of the Vilsmeier-Haack activated deoxychlorination.

Protocol:

  • Suspend 6,6-difluoro-5,6,7,8-tetrahydroquinazolin-4(3H)-one (1.0 equiv) in POCl3 (5.0 equiv).

  • Add DMF (0.1 equiv) dropwise at room temperature (Caution: Exothermic gas evolution).

  • Heat the reaction mixture to 105 °C for 4 hours.

  • Self-Validation (IPC): Quench a 10 µL aliquot in cold methanol and analyze via HPLC. The target peak must account for >95% AUC ([M+H]+ = 205.0 m/z).

  • Cool the mixture to 25 °C and concentrate under reduced pressure to remove excess POCl3.

  • Carefully pour the concentrated residue over crushed ice. Neutralize to pH 7.5 with saturated aqueous NaHCO3.

  • Extract with Dichloromethane (3 x 5 volumes), dry over Na2SO4, and concentrate to yield the final product.

Quantitative Data: Deoxychlorination Optimization

To validate the causality of the Vilsmeier-Haack activation, a comparative study was conducted on the Step 3 chlorination process. The data demonstrates that the inclusion of catalytic DMF significantly reduces reaction time while maximizing both yield and purity, preventing the thermal degradation observed in neat POCl3.

Reagent SystemSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC AUC %)
POCl3 (neat)None1051252.488.1
POCl3 + DIPEA (1.5 eq)Toluene110868.792.5
POCl3 + DMF (0.1 eq) None 105 4 89.2 >98.0

Table 1: Optimization parameters for the synthesis of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline.

References

  • [1] Sapphire Bioscience. 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline Product Specifications. Available at:

  • [2] ACS Publications. Continuous Flow-Facilitated CB2 Agonist Synthesis, Part 2: Cyclization, Chlorination, and Amination. Organic Process Research & Development. Available at:

Sources

Foundational

Spectroscopic Characterization and Medicinal Chemistry Applications of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Structural Rationale & Medicinal Chemistry Context The molecule 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7; MW: 204.60 g/mol ) is a highly functionalized, three-dimensional scaffold of signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Medicinal Chemistry Context

The molecule 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7; MW: 204.60 g/mol ) is a highly functionalized, three-dimensional scaffold of significant interest in modern drug discovery. While flat, aromatic quinazolines are ubiquitous in kinase inhibitor design (e.g., gefitinib, erlotinib), the partially saturated tetrahydroquinazoline core offers a non-planar geometry. This structural shift often improves aqueous solubility and can reduce off-target intercalation-based toxicities, a principle successfully applied in the design of selective Topoisomerase II inhibitors 1.

The strategic incorporation of a gem-difluoro moiety at the 6-position serves two critical functions:

  • Metabolic Shielding: The aliphatic cyclohexene ring of standard tetrahydroquinazolines is highly susceptible to cytochrome P450-mediated oxidation. The strong C–F bond (approx. 116 kcal/mol) blocks this metabolic liability while modulating the pKa of the adjacent pyrimidine nitrogens via inductive electron withdrawal 2.

  • Spectroscopic Handle: The 19F nucleus provides an exquisite, zero-background handle for Fragment-Based Drug Discovery (FBDD) screening. 19F NMR is hyper-responsive to changes in the local chemical environment, making it an ideal "spy molecule" for detecting weak protein-ligand interactions [[3]]().

Finally, the C4-chlorine acts as an electrophilic handle, enabling rapid late-stage diversification via S N​ Ar or palladium-catalyzed cross-coupling reactions.

Spectroscopic Causality & Predictive Analysis

Understanding the causality behind the spectroscopic signature of this molecule is essential for verifying synthetic fidelity.

  • Nuclear Magnetic Resonance (NMR): The electronegativity of the CF 2​ group heavily deshields the adjacent C5 and C7 protons. Because the C5 protons are sandwiched between the electron-deficient pyrimidine ring and the CF 2​ group, they appear furthest downfield among the aliphatic protons. In 13C NMR, the C-F coupling is a self-validating diagnostic tool: C6 appears as a triplet with a massive one-bond coupling constant ( 1JC-F​≈242 Hz ), while C5 and C7 appear as triplets with two-bond coupling constants ( 2JC-F​≈25 Hz ).

  • Mass Spectrometry (MS): The presence of a single chlorine atom dictates a strict isotopic fidelity rule. The[M+H] + molecular ion must present a 3:1 ratio between the 35Cl ( m/z 205.0) and 37Cl ( m/z 207.0) isotopes. Any deviation from this ratio indicates co-eluting impurities or gas-phase adduct formation.

Standardized Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems.

Protocol 3.1: Multinuclear NMR Acquisition ( 1H , 13C , 19F )

Causality: Accurate integration in fluorinated compounds requires careful management of relaxation times (T1). Fluorine nuclei often have long T1 relaxation times; failing to account for this leads to artificially low integrals.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as the 1H / 13C internal standard. Add 1.0 μ L of fluorobenzene as a 19F internal standard.

  • 1H NMR Acquisition: Run at 400 MHz. Use a relaxation delay (D1) of 2.0 seconds. Validation: The integral of the pyrimidine C2-H must be exactly 1.00 relative to the aliphatic protons.

  • 13C NMR Acquisition: Run at 100 MHz with 1H decoupling. Use a D1 of 3.0 seconds to ensure quaternary carbons (C2, C4, C4a, C8a) fully relax. Validation: Confirm the presence of three distinct triplets (C5, C6, C7) resulting from C-F spin-spin splitting.

  • 19F NMR Acquisition: Run at 376 MHz with 1H decoupling to collapse complex multiplets into a sharp singlet. Use a D1 of 5.0 seconds. Validation: The integral of the target peak must correspond to 2F relative to the fluorobenzene standard.

Protocol 3.2: LC-HRMS Analysis (ESI+)

Causality: Electrospray Ionization (ESI) is chosen over APCI because the basic pyrimidine nitrogens readily accept a proton in acidic mobile phases, ensuring maximum sensitivity.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 μ m). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 5 minutes.

  • System Validation (Blank): Run a blank injection (methanol) prior to the sample. Validation: The extracted ion chromatogram (EIC) at m/z 205.0344 must show a signal-to-noise ratio of < 3.

  • Acquisition: Inject 1 μ L of a 1 μ g/mL sample. Scan range: m/z 100–500.

  • Data Validation: Extract the mass spectrum at the chromatographic apex. Validation: Verify the mass error is < 5 ppm and the 35Cl / 37Cl ratio is 3:1.

Protocol 3.3: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is used to avoid the moisture absorption artifacts common in KBr pellet preparation, which can mask the critical C=N stretching region.

  • Background: Collect a background spectrum (air) using a diamond ATR crystal (64 scans, 4 cm −1 resolution).

  • Measurement: Apply 2 mg of the neat solid to the crystal. Apply consistent pressure using the anvil.

  • Validation: Ensure the baseline is flat between 2500–2000 cm −1 . The strongest peak should be the C-F stretch around 1150 cm −1 .

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic parameters for 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline.

Table 1: 1H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C2-H8.75Singlet (s)-1HPyrimidine CH
C5-H 2​ 3.35Triplet (t) 3JF-H​=13.5 2HCH 2​ adjacent to CF 2​ & Ar
C8-H 2​ 3.05Triplet (t) J=6.5 2HCH 2​ adjacent to Ar
C7-H 2​ 2.40Multiplet (m) 3JF-H​=14.0 , J=6.5 2HCH 2​ adjacent to CF 2​
Table 2: 13C and 19F NMR Data
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
13C C8a166.3Singlet (s)-
13C C4160.1Singlet (s)-
13C C2152.4Singlet (s)-
13C C4a126.5Singlet (s)-
13C C6119.8Triplet (t) 1JC-F​=242
13C C536.2Triplet (t) 2JC-F​=25
13C C730.5Triplet (t) 2JC-F​=24
13C C824.8Singlet (s)-
19F F6-98.5Singlet (s)( 1 H decoupled)
Table 3: HRMS and IR Data
TechniqueParameterObserved ValueTheoretical / Literature Value
HRMS (ESI+) [M+H]+ ( 35Cl ) m/z 205.0341 m/z 205.0344 ( Δ = 1.4 ppm)
HRMS (ESI+) [M+H]+ ( 37Cl ) m/z 207.0312 m/z 207.0315 ( Δ = 1.4 ppm)
IR (ATR) ν (C=N)1560 cm −1 1550 - 1600 cm −1
IR (ATR) ν (C-F)1150 cm −1 1100 - 1200 cm −1
IR (ATR) ν (C-Cl)760 cm −1 750 - 800 cm −1

19F NMR Fragment-Based Drug Discovery (FBDD) Workflow

Because fluorine atoms are not naturally present in biological systems, 19F -NMR serves as a highly sensitive method for screening fragments against diverse protein targets [[4]](). The 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline scaffold is uniquely positioned for this workflow. The diagram below illustrates the logical progression from library screening to lead optimization.

FBDD_Workflow NMR_Screen 19F NMR Screening (Ligand-Observed T2 Relaxation) Library->NMR_Screen High Throughput Binding Target Engagement (Kinase / TopoII Inhibition) NMR_Screen->Binding Signal Broadening / Shift Optimization Lead Optimization (Cross-Coupling at C4-Cl) Binding->Optimization Hit Identification Optimization->Validation ADME/Tox Profiling

19F NMR Fragment-Based Drug Discovery (FBDD) workflow for fluorinated scaffolds.

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Exploratory

Biological Activity of Fluorinated Tetrahydroquinazolines: A Technical Guide to Next-Generation Anticancer Scaffolds

Executive Summary The tetrahydroquinazoline (THQ) core has emerged as a privileged structural motif in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to antidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydroquinazoline (THQ) core has emerged as a privileged structural motif in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to antidiabetic effects. However, its most profound impact lies in oncology. The strategic incorporation of fluorine atoms—and fluorine-containing moieties such as trifluoromethyl (CF₃) groups—into the THQ scaffold drastically alters its pharmacokinetic and pharmacodynamic landscape. Fluorination enhances metabolic stability, increases lipophilicity for better cellular penetration, and introduces highly specific halogen bonding within target protein active sites.

This technical guide explores the dual-target biological activity of fluorinated THQs, specifically focusing on their roles as Topoisomerase IIα (TopoIIα) catalytic inhibitors and mTOR kinase inhibitors . It provides actionable insights into their Structure-Activity Relationships (SAR) and outlines self-validating experimental protocols for drug development professionals.

Mechanistic Pathways & Target Biology

Topoisomerase IIα Catalytic Inhibition

Traditional TopoII-targeted drugs, such as etoposide and doxorubicin, act as "poisons." They stabilize the covalent enzyme-DNA cleavage complex, leading to double-stranded DNA breaks. While effective, this mechanism is notoriously linked to severe toxicities, including the development of secondary leukemias.

Fluorinated THQs represent a paradigm shift. As demonstrated in the [1], these derivatives act as catalytic inhibitors rather than poisons. They bind competitively to the ATPase domain of TopoIIα, preventing the conformational changes necessary for DNA strand passage. Because they do not intercalate DNA or trap the cleavage complex, they maintain genomic integrity while still halting cell proliferation.

mTOR Kinase Inhibition

Beyond DNA topology, fluorinated THQs have shown exceptional promise as inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/AKT/mTOR signaling pathway. [2] reveal that the strategic placement of fluorine and CF₃ groups on the phenyl ring of morpholine-substituted THQs optimizes binding within the mTOR active site. The electronegativity of fluorine facilitates strong halogen bonding, while the bulkier CF₃ groups drive deep hydrophobic interactions, leading to nanomolar apoptotic efficacy in lung (A549) and breast (MCF-7) cancer cell lines.

MOA THQ Fluorinated Tetrahydroquinazoline TopoII Topoisomerase IIα (Catalytic Inhibition) THQ->TopoII Binds ATPase domain (Halogen bonding) mTOR mTOR Kinase (ATP-competitive) THQ->mTOR Hydrophobic interactions (CF3) DNA DNA Topology Maintained (No Cleavage Complex) TopoII->DNA Prevents DNA relaxation Translation Inhibition of Protein Translation mTOR->Translation Blocks PI3K/AKT/mTOR Apoptosis Apoptosis & Cell Cycle Arrest DNA->Apoptosis Translation->Apoptosis

Figure 1: Dual mechanistic pathways of fluorinated tetrahydroquinazolines targeting TopoIIα and mTOR.

Structure-Activity Relationship (SAR) of Fluorination

The biological activity of THQs is highly sensitive to the positional isomerism of the fluorine atom on the aniline ring:

  • Positional Tolerance: A fluorine substituent in the ortho position generates an inactive compound due to severe steric clashes within the narrow ATP-binding pocket. Conversely, meta-fluorine (Compound 1) and para-fluorine (Compound 10) substitutions are well-tolerated, yielding IC₅₀ values of 160 μM and 220 μM, respectively [1].

  • Synergistic Substitutions: Replacing a single fluorine with a trifluoromethyl (CF₃) group drastically increases potency. A hybrid approach—placing a fluorine atom at position 3 and a CF₃ group at position 5 (Compound 10e)—yields the most potent mTOR derivatives, dropping the IC₅₀ into the low nanomolar range (0.033 µM in A549 cells) [2].

Quantitative Data Summary
CompoundKey SubstitutionPrimary TargetCell LineIC₅₀ (µM)Source
Compound 1 3-Fluoro (meta)TopoIIαG-361160.0[1]
Compound 10 4-Fluoro (para)TopoIIαG-361220.0[1]
ARN-21934 (Lead) 6-DimethylaminoTopoIIαG-3612.0[1]
Compound 10c 3,5-DifluoromTORA5493.73[2]
Compound 10e 3-Fluoro, 5-CF₃mTORA5490.033[2]
Compound 10h 3,5-Bis(CF₃)mTORMCF-70.087[2]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of fluorinated THQs must rely on orthogonal, self-validating assays. The workflows below are designed not just to generate data, but to internally verify the mechanistic causality of the results.

Workflow Synth Synthesis of Fluorinated THQs Screen Primary Screening (DNA Relaxation Assay) Synth->Screen Orthogonal Orthogonal Validation (mTOR Kinase Assay) Screen->Orthogonal Active Hits Control Internal Controls (Etoposide / Vehicle) Control->Screen Validates Cell In Vitro Cytotoxicity (A549, MCF-7) Orthogonal->Cell Target Confirmed Lead Lead Selection (IC50 < 5 µM) Cell->Lead Efficacy Verified

Figure 2: Self-validating experimental workflow for screening and optimizing THQ derivatives.

Protocol 1: Topoisomerase IIα DNA Relaxation Assay
  • Objective: To differentiate between TopoII catalytic inhibitors (THQs) and TopoII poisons.

  • Causality & Rationale: TopoII poisons stabilize the DNA cleavage complex, resulting in double-strand breaks. Catalytic inhibitors block the ATPase domain before cleavage occurs. By using supercoiled pBR322 plasmid DNA, we can visualize the prevention of relaxation (accumulation of supercoiled DNA) without the generation of linear DNA, definitively proving the non-poisonous catalytic mechanism.

  • Step-by-Step Methodology:

    • Prepare a reaction mixture (20 µL) containing 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, and 1 mM ATP.

    • Add 0.3 µg of supercoiled pBR322 plasmid DNA and 1 unit of human TopoIIα.

    • Introduce the fluorinated THQ compound (titrated from 0.1 to 500 µM).

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL); incubate for an additional 15 minutes to digest the enzyme.

    • Resolve the DNA topoisomers via electrophoresis on a 1% agarose gel in TAE buffer (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain with ethidium bromide and image.

  • Self-Validation Mechanism: The assay must include three parallel controls:

    • (1) Vehicle Control (DMSO): Establishes baseline enzyme activity (complete relaxation).

    • (2) Poison Control (Etoposide, 120 µM): Demonstrates the accumulation of linear DNA fragments.

    • (3) Negative Control (No Enzyme): Marks the migration of pure supercoiled plasmid.

    • Validation Check: If the Etoposide lane does not show linear DNA, the ATP regeneration system is likely compromised, and the assay plate must be rejected.

Protocol 2: In Vitro Cell Viability (MTT Assay)
  • Objective: To quantify the antiproliferative efficacy of mTOR-targeting fluorinated THQs.

  • Causality & Rationale: Fluorination significantly increases the lipophilicity of the THQ scaffold. While this aids cellular penetration, it requires strict solvent management to prevent compound precipitation in aqueous media, which would artificially lower the apparent IC₅₀.

  • Step-by-Step Methodology:

    • Seed A549 or MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

    • Prepare serial dilutions of the THQ compound in DMSO. Dilute these into culture media so the final DMSO concentration never exceeds 0.1% (v/v).

    • Treat the cells for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Mechanism: The MTT assay relies on mitochondrial reductase activity. Because highly fluorinated compounds can sometimes auto-fluoresce or precipitate, a cell-free background control (media + compound + MTT) must be run to subtract baseline absorbance. Additionally, Everolimus is run in parallel. The assay is only validated if the Everolimus control yields an IC₅₀ within 10% of its established literature value.

Conclusion & Future Perspectives

Fluorinated tetrahydroquinazolines represent a highly versatile and potent class of druggable leads. By acting as catalytic inhibitors of Topoisomerase IIα and potent antagonists of the mTOR kinase pathway, they bypass the severe genotoxic side effects associated with traditional chemotherapeutics. Future drug development should focus on optimizing the spatial geometry of trifluoromethyl substitutions to maximize halogen bonding while maintaining aqueous solubility.

References

  • Ortega, J., et al. "Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Preprints.org, 2025. URL:[Link]

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Frontier of Quinazoline Chemistry The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Quinazoline Chemistry

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This guide focuses on a specific, less-characterized derivative, 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline. Due to the nascent stage of research on this particular molecule, this document presents a hypothesized mechanism of action, drawing from the well-established activities of the broader quinazoline and tetrahydroquinazoline families. Our objective is to provide a robust theoretical framework and a practical experimental blueprint to elucidate its precise biological function. We will proceed with the expert assumption that this compound, like its chemical relatives, likely functions as an enzyme inhibitor.

Molecular Profile of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

A foundational understanding of the molecule's physicochemical properties is paramount for any mechanistic investigation.

PropertyValueSource
CAS Number 1256955-43-7[2]
Molecular Formula C8H7ClF2N2[2]
Molecular Weight 204.6 g/mol [2]
Structure A quinazoline core with a chloro substitution at position 4, geminal difluoro groups at position 6, and a saturated heterocyclic ring (5,6,7,8-tetrahydro).-

The unique structural features—the electron-withdrawing chloro group at a key position for nucleophilic substitution, the metabolically stable difluoro modification on the saturated ring, and the tetrahydro- core—suggest a profile tailored for specific biological interactions, potentially distinct from its aromatic quinazoline cousins.

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition

Based on extensive research into quinazoline derivatives, a primary and highly probable mechanism of action for 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is the inhibition of protein kinases.[1] The 4-substituted quinazoline motif is a well-established pharmacophore for targeting the ATP-binding pocket of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4]

The proposed mechanism centers on the compound acting as a competitive inhibitor of ATP at the kinase catalytic site. The nitrogen atoms in the quinazoline ring can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. The chloro group at the 4-position can be a site for covalent modification of a nearby cysteine residue in the ATP-binding pocket of some kinases, leading to irreversible inhibition.

Proposed Signaling Pathway Inhibition

The diagram below illustrates the hypothesized point of intervention of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline in a generic receptor tyrosine kinase (RTK) signaling pathway.

RTK_Pathway_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Autophosphorylation & Activation Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds & Dimerizes Compound 4-Chloro-6,6-difluoro- 5,6,7,8-tetrahydroquinazoline Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK Phosphate Donor Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Signal Transduction

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

An Experimental Workflow for Mechanistic Validation

To rigorously test this hypothesis, a multi-tiered experimental approach is necessary. This workflow is designed to first identify the target, then characterize the mode of inhibition, and finally, assess the cellular consequences.

Workflow Diagram

Experimental_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Biochemical Characterization cluster_phase3 Phase 3: Cellular Activity Kinase_Panel Broad Kinase Panel Screen (e.g., 400+ kinases) Hit_ID Hit Identification (Primary Targets) Kinase_Panel->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Validate Hits Kinetics Enzyme Kinetics Assay (e.g., Michaelis-Menten) IC50->Kinetics Determine Ki & Mode Binding Direct Binding Assay (e.g., SPR, ITC) IC50->Binding Confirm Direct Interaction Phospho Target Phosphorylation Assay (e.g., Western Blot, ELISA) IC50->Phospho Confirm Target Engagement Prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Phospho->Prolif Assess Phenotypic Effect Apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Prolif->Apoptosis Investigate Mechanism of Death

Caption: A multi-phase experimental workflow for target validation and characterization.

Phase 1: Broad Target Identification

Objective: To identify the primary kinase targets of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline from a large, unbiased panel.

Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot™).

  • Assay Principle: These assays typically rely on measuring the displacement of a tagged ligand from the kinase active site by the test compound.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

  • Hit Selection: Identify kinases exhibiting significant inhibition (e.g., >70%) as primary "hits" for further investigation.

Phase 2: Biochemical Characterization of Hits

Objective: To validate the identified hits, determine the potency (IC50), and elucidate the mode of inhibition.

Protocol: IC50 Determination via In Vitro Kinase Assay

  • Reagents:

    • Recombinant active kinase (hit from Phase 1).

    • Specific peptide substrate for the kinase.

    • ATP.

    • Test compound serially diluted in DMSO.

    • Kinase assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES).

    • Detection reagent (e.g., ADP-Glo™ from Promega, which measures ADP production).

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the compound, starting from 100 µM.

    • In a 384-well plate, add 5 µL of the kinase solution.

    • Add 2.5 µL of the compound dilution or DMSO (for positive and negative controls).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding a 2.5 µL mixture of substrate and ATP (at its Km concentration).

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Stop the reaction and measure the signal using the ADP-Glo™ system as per the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the positive (no inhibition) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Enzyme Kinetics for Mode of Inhibition

  • Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

  • Procedure:

    • Perform the in vitro kinase assay as described above.

    • Vary the concentration of ATP across a range (e.g., 0.25x to 10x Km).

    • For each ATP concentration, generate a full dose-response curve for the inhibitor.

    • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) at different fixed inhibitor concentrations.

  • Data Analysis:

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor.

      • Competitive: Km increases, Vmax is unchanged.

      • Non-competitive: Km is unchanged, Vmax decreases.

      • Uncompetitive: Both Km and Vmax decrease.

Phase 3: Cellular Activity Assessment

Objective: To confirm that the compound engages its target in a cellular context and elicits a biological response.

Protocol: Western Blot for Target Phosphorylation

  • Cell Line Selection: Choose a cancer cell line known to be dependent on the signaling of the identified target kinase (e.g., A549 for EGFR).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for 10-15 minutes.

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and the total form of the kinase.

    • Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylation as a ratio of phospho-protein to total protein.

Potential Therapeutic Implications

Should the hypothesis of kinase inhibition be confirmed, 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline could represent a valuable lead compound in several therapeutic areas:

  • Oncology: As many quinazolines are potent inhibitors of kinases driving cancer cell proliferation and survival (e.g., EGFR, VEGFR), this compound could be developed as an anti-cancer agent.[1][3]

  • Inflammatory Diseases: Certain kinases play crucial roles in inflammatory signaling pathways.

  • Infectious Diseases: Some quinazoline derivatives have shown activity against bacterial enzymes, suggesting a potential application as an antimicrobial agent.[5]

The specific therapeutic avenue would be dictated by the selectivity profile of the compound, as determined in Phase 1.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothesized, framework for understanding the mechanism of action of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline. The proposed focus on kinase inhibition is a scientifically grounded starting point based on the extensive literature on the quinazoline scaffold. The detailed experimental workflows offer a clear and logical path for researchers to validate this hypothesis, characterize the molecule's biochemical and cellular activity, and ultimately unlock its therapeutic potential. The journey from a novel chemical entity to a potential therapeutic requires rigorous, systematic investigation, and the roadmap outlined herein is designed to guide that critical process.

References

  • Quinazoline derivatives as novel bacterial sphingomyelinase enzyme inhibitors. PubMed.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI.
  • Design, synthesis, molecular docking, and some metabolic enzyme inhibition properties of novel quinazolinone deriv
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline. Sapphire Bioscience.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.

Sources

Protocols & Analytical Methods

Method

Synthesis and Characterization of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: A Critical Building Block for Kinase Inhibitor Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Strategic Utility in Medicinal Chemistry The compound 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Utility in Medicinal Chemistry

The compound 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7) is a highly specialized, functionally rich building block [1]. The incorporation of a gem-difluoro group into the alicyclic ring of the tetrahydroquinazoline scaffold serves multiple strategic purposes in drug design:

  • Metabolic Stability: The fluorine atoms block cytochrome P450-mediated oxidation at the historically vulnerable benzylic-like positions of the saturated ring system.

  • Lipophilicity & Permeability: The gem-difluoro moiety modulates the overall logP of the molecule, often enhancing cell membrane permeability without drastically increasing non-specific binding.

  • Electrophilic Handle: The 4-chloro substituent acts as an activated electrophile, primed for Nucleophilic Aromatic Substitution ( SN​Ar ) reactions. This allows for the rapid installation of diverse anilines or aliphatic amines, a mandatory step in the synthesis of potent tyrosine kinase inhibitors (e.g., EGFR or VEGFR inhibitors) [2].

Retrosynthetic Analysis & Synthetic Pathway

The synthesis of 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is achieved through a robust, three-step linear sequence starting from commercially available diethyl 4,4-difluoroheptanedioate.

SynthesisPathway A Diethyl 4,4-difluoroheptanedioate (Starting Material) B Step 1: Dieckmann Condensation KOtBu, Toluene, rt A->B C Ethyl 5,5-difluoro-2-oxocyclohexanecarboxylate (Intermediate 1) B->C D Step 2: Pyrimidine Annulation Formamidine Acetate, NaOMe, MeOH C->D E 6,6-Difluoro-5,6,7,8-tetrahydroquinazolin-4(3H)-one (Intermediate 2) D->E F Step 3: Deoxychlorination POCl3, cat. DMF, 90°C E->F G 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7) F->G

Retrosynthetic and forward synthetic pathway for the target quinazoline building block.

Detailed Experimental Protocols

As a self-validating system, each protocol below incorporates mechanistic causality and in-process analytical checks to ensure experimental integrity.

Step 1: Dieckmann Condensation

Objective: Synthesis of Ethyl 5,5-difluoro-2-oxocyclohexanecarboxylate (Intermediate 1) [3].

  • Causality & Design: The Dieckmann condensation requires a strong, sterically hindered base. Potassium tert-butoxide (KOtBu) is selected because it irreversibly deprotonates the α -carbon of the diester without acting as a nucleophile (which would cause transesterification or ester cleavage). Toluene is utilized as a non-polar, aprotic solvent to favor enolate formation and drive the intramolecular cyclization.

  • Procedure:

    • To a flame-dried, argon-purged round-bottom flask, add diethyl 4,4-difluoroheptanedioate (1.0 equiv) and anhydrous toluene (0.2 M).

    • Cool the mixture to 0 °C using an ice bath.

    • Add KOtBu (1.2 equiv) portion-wise over 15 minutes to control the exothermic deprotonation.

    • Remove the ice bath and stir the reaction at room temperature for 12 hours.

    • Validation Check: Quench a 50 µL aliquot in 1N HCl and extract with EtOAc. TLC (Hexanes:EtOAc 4:1) should show the disappearance of the starting material.

    • Quench the bulk reaction with 1N aqueous HCl until the pH reaches ~3.

    • Extract the aqueous layer with diethyl ether ( ). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield Intermediate 1 as a pale oil.

Step 2: Pyrimidine Annulation

Objective: Synthesis of 6,6-Difluoro-5,6,7,8-tetrahydroquinazolin-4(3H)-one (Intermediate 2).

  • Causality & Design: Formamidine acetate acts as the N-C-N donor. Sodium methoxide (NaOMe) plays a dual role: it liberates the free base of formamidine and deprotonates the β -keto ester to form a highly reactive enolate. The condensation proceeds via initial imine formation followed by cyclization, yielding the thermodynamically stable pyrimidin-4-one core.

  • Procedure:

    • Dissolve Intermediate 1 (1.0 equiv) in anhydrous methanol (0.25 M).

    • Add formamidine acetate (1.5 equiv) and a 25% w/w solution of NaOMe in methanol (3.0 equiv).

    • Equip the flask with a reflux condenser and heat to 70 °C for 8–12 hours.

    • Validation Check: LC-MS of the reaction mixture should confirm the presence of the [M+H]+ mass corresponding to the cyclized product.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the methanol.

    • Dilute the residue with water and neutralize to pH 6-7 using 10% aqueous acetic acid.

    • Collect the resulting precipitated solid via vacuum filtration, wash with cold water, and dry in vacuo to afford Intermediate 2.

Step 3: Deoxychlorination

Objective: Synthesis of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline.

  • Causality & Design: Converting the quinazolinone to the 4-chloro derivative requires activation of the tautomeric hydroxyl group [2]. Catalytic N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride ( POCl3​ ) to form the highly electrophilic Vilsmeier-Haack reagent. This intermediate attacks the oxygen, converting it into a superior leaving group (a phosphorodichloridate derivative), which is subsequently displaced by the chloride ion via an SN​Ar mechanism.

  • Procedure:

    • Suspend Intermediate 2 (1.0 equiv) in neat POCl3​ (10.0 equiv).

    • Add a catalytic amount of anhydrous DMF (0.05 equiv).

    • Heat the mixture to 90 °C for 4–6 hours under an inert atmosphere.

    • Validation Check: Quench a 10 µL aliquot in ice-cold saturated NaHCO3​ and extract with EtOAc. TLC (DCM:MeOH 95:5) should show the complete disappearance of the highly polar quinazolinone spot and the emergence of a less polar, strongly UV-active spot (254 nm).

    • Cool the reaction to room temperature. Carefully remove the excess POCl3​ via distillation under reduced pressure.

    • Critical Step: Resuspend the dark residue in dichloromethane (DCM) and pour it slowly into a vigorously stirred mixture of ice and saturated aqueous NaHCO3​ . Causality: POCl3​ reacts violently with water. The biphasic basic quench neutralizes the generated HCl and H3​PO4​ , preventing the acidic hydrolysis of the newly formed 4-chloroquinazoline back to the starting material.

    • Separate the organic layer, extract the aqueous phase with DCM ( ), dry the combined organics over Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure title compound.

Characterization & Analytical Data

The following table summarizes the expected quantitative and qualitative analytical data utilized to verify the identity and purity of the synthesized 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline.

Analytical ParameterExpected Value / Description
Molecular Formula C8​H7​ClF2​N2​
Molecular Weight 204.60 g/mol
Physical State Off-white to pale yellow crystalline solid
LC-MS (ESI+) m/z 205.0 [M+H]+ (Base peak); m/z 207.0 ( 37Cl isotope, ~33% relative abundance)
1 H NMR (400 MHz, CDCl3​ ) δ 8.75 (s, 1H, Pyrimidine C2-H), 3.15 (t, J =6.5 Hz, 2H, C8- H2​ ), 3.05 (t, JH−F​ =14.0 Hz, 2H, C5- H2​ ), 2.40 (m, 2H, C7- H2​ )
19 F NMR (376 MHz, CDCl3​ ) δ -98.5 (s, 2F, C6- F2​ )
TLC Retention Factor ( Rf​ ) 0.65 (Hexanes:EtOAc 7:3, UV active at 254 nm)

Note on NMR Splitting: The 1 H NMR spectrum is highly diagnostic. The C5 methylene protons appear as a distinct triplet due to strong scalar coupling ( J≈14 Hz) with the adjacent gem-difluoro group at the C6 position.

Troubleshooting & Best Practices

  • Moisture Sensitivity in Step 3: The deoxychlorination step is highly sensitive to moisture. Ensure the POCl3​ is fresh and the DMF is strictly anhydrous. Water contamination will rapidly quench the Vilsmeier-Haack active species, leading to stalled reactions and low yields.

  • Emulsion Formation: During the biphasic basic quench of the POCl3​ reaction, severe emulsions can form. Filtering the biphasic mixture through a pad of Celite prior to separation in the separatory funnel will break the emulsion and improve isolated yields.

References

  • ACS Omega. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Retrieved from [Link]

  • Google Patents. (2022). US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent (Details synthesis of ethyl 5,5-difluoro-2-oxocyclohexanecarboxylate).
Application

Application Note: High-Throughput Cell-Based Assays for the Evaluation of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline Derivatives

Scientific Rationale: The Fluorinated Tetrahydroquinazoline Scaffold In modern oncology drug development, the quinazoline core is a privileged scaffold, most notably recognized for its role in Epidermal Growth Factor Rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Fluorinated Tetrahydroquinazoline Scaffold

In modern oncology drug development, the quinazoline core is a privileged scaffold, most notably recognized for its role in Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors [1]. However, first-generation quinazolines often suffer from metabolic liabilities, particularly cytochrome P450-mediated oxidation.

The compound 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7) serves as an advanced, highly optimized building block for next-generation kinase inhibitors. The structural causality of this intermediate is twofold:

  • The 4-Chloro Handle: Acts as a highly reactive electrophilic center for nucleophilic aromatic substitution (SNAr). This allows medicinal chemists to rapidly diversify the scaffold with various anilines or amines to probe the hinge-binding region of target kinases.

  • The 6,6-Difluoro Substitution: The strategic placement of gem-difluoro groups on the saturated ring acts as a metabolic shield. Fluorination prevents oxidative degradation of the tetrahydro ring while simultaneously lowering the pKa of adjacent basic centers, thereby enhancing passive membrane permeability and overall pharmacokinetic stability [2].

This application note details the optimized cell-based assay cascade required to evaluate the biological activity—specifically cytotoxicity and target engagement—of novel derivatives synthesized from this fluorinated scaffold.

Experimental Design & Causality

To accurately profile the efficacy of these derivatives, the experimental design must bridge the gap between biochemical affinity and true physiological response. We employ a two-tiered cell-based approach:

  • Phenotypic Screening (3D Spheroid Viability): Traditional 2D cultures often overstate compound efficacy due to unnatural cell proliferation rates and uniform drug exposure. By utilizing 3D ultra-low attachment (ULA) microplates, cells form spheroids that mimic the hypoxic cores and penetration gradients of solid tumors. This ensures that the anti-proliferative data generated is highly translatable.

  • Target Engagement (Multiplexed In-Cell Western): While viability assays confirm cell death, they do not confirm mechanism. The In-Cell Western (ICW) assay quantifies the inhibition of intracellular signaling (e.g., EGFR autophosphorylation) directly within the fixed whole cell [3]. This preserves the cellular context (ATP concentrations, membrane barriers, and phosphatase activity) that is lost in standard biochemical kinase assays.

Workflow A Compound Synthesis (4-Chloro-6,6-difluoro scaffold) B Cell Model Selection (A549 WT, HCC827 Mutant) A->B C Phenotypic Screening (3D Viability Assay) B->C D Target Engagement (Phospho-EGFR ICW) B->D E Lead Optimization (SAR Analysis) C->E D->E

Workflow for evaluating fluorinated tetrahydroquinazoline derivatives.

Step-by-Step Protocols: Self-Validating Systems

High-Throughput 3D Spheroid Viability Assay

This protocol utilizes a self-validating luminescence readout. By measuring ATP as a proxy for metabolic activity, the system inherently controls for compound autofluorescence—a common artifact in highly conjugated heterocyclic compounds.

Materials:

  • Cell Lines: A549 (WT EGFR) and HCC827 (Exon 19 deletion).

  • 96-well Ultra-Low Attachment (ULA) round-bottom plates.

  • CellTiter-Glo® 3D Cell Viability Assay reagent.

Methodology:

  • Spheroid Formation: Seed cells at 2,000 cells/well in 100 µL of complete media into ULA plates. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours at 37°C, 5% CO₂ to allow tight spheroid formation.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the tetrahydroquinazoline derivatives in DMSO. Transfer to media to create 10X concentrated dosing solutions (final DMSO concentration must not exceed 0.5% to prevent solvent toxicity).

  • Treatment: Add 11 µL of the 10X compound solution to the 100 µL culture. Include vehicle controls (0.5% DMSO) and positive controls (1 µM Erlotinib). Incubate for 96 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo 3D reagent per well. Shake vigorously for 5 minutes to lyse the 3D structures, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Multiplexed In-Cell Western (ICW) for Target Engagement

To ensure the target engagement assay is self-validating, this protocol incorporates a dual-fluorescence normalization strategy. By multiplexing a phospho-specific antibody with a pan-protein stain, the system internally corrects for well-to-well variations in cell seeding density or compound-induced detachment, preventing false-positive inhibition readouts [4].

Materials:

  • 96-well black-walled, clear-bottom tissue culture plates.

  • Primary Antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Mouse anti-total EGFR.

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.

Methodology:

  • Seeding & Starvation: Seed A549 cells at 15,000 cells/well. Incubate for 24 hours. Replace media with serum-free media for 16 hours to reduce basal kinase activity.

  • Inhibition & Stimulation: Pre-treat cells with the synthesized quinazoline derivatives for 2 hours. Stimulate with 50 ng/mL recombinant human EGF for 10 minutes to induce robust receptor autophosphorylation.

  • Fixation: Immediately aspirate media and add 150 µL/well of 3.7% formaldehyde in PBS. Incubate for 20 minutes at room temperature. Causality: Formaldehyde cross-links proteins, instantly freezing the phosphorylation state and preserving cellular architecture.

  • Permeabilization: Wash cells 4 times (5 mins each) with 200 µL/well of PBS containing 0.1% Triton X-100 to allow antibody access to intracellular domains.

  • Blocking: Add 150 µL/well of Intercept® Blocking Buffer. Incubate for 1.5 hours.

  • Primary Antibody Incubation: Add the primary antibody cocktail (diluted 1:500 in blocking buffer). Incubate overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash 4 times with PBS-T (0.1% Tween-20). Add the secondary antibody cocktail (diluted 1:1000). Incubate for 1 hour at room temperature in the dark.

  • Imaging: Wash 4 times with PBS-T. Image the plate on a near-infrared imaging system (e.g., LI-COR Odyssey). Normalize the 800 nm signal (phospho-EGFR) to the 680 nm signal (total EGFR) to determine specific kinase inhibition.

Mechanism Inhibitor Fluorinated Tetrahydroquinazoline EGFR Target Kinase (e.g., EGFR) Inhibitor->EGFR Competitive Inhibition PI3K PI3K / AKT Cascade EGFR->PI3K MAPK RAS / MAPK Cascade EGFR->MAPK Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Mechanism of action: Quinazoline derivatives block kinase signaling pathways.

Quantitative Data Presentation

The following table demonstrates how the normalized data from the aforementioned assays should be structured to establish Structure-Activity Relationships (SAR) for the synthesized derivatives.

Compound IDScaffold CoreA549 Viability IC₅₀ (µM)HCC827 Viability IC₅₀ (µM)pEGFR ICW IC₅₀ (nM)Selectivity Index (WT/Mutant)
Derivative A 4-Chloro-6,6-difluoro-THQ> 10.00.045 ± 0.0112.4 ± 1.1> 222x
Derivative B 4-Chloro-6,6-difluoro-THQ5.20.120 ± 0.0345.0 ± 3.543x
Erlotinib (Control) Standard Quinazoline8.40.015 ± 0.005.2 ± 0.8560x
Vehicle (DMSO) N/AN/AN/AN/AN/A

Note: Data presented is representative of expected profiles for potent EGFR-targeting derivatives utilizing the fluorinated tetrahydroquinazoline core.

References

  • Title: 2,4-Diamino-5-fluoroquinazoline | Research Chemical - Benchchem Source: Benchchem URL
  • Title: Novel fluorinated quinazoline derivatives as egfr inhibitors (WO2017117680A1)
  • Title: In-Cell Western Assay Development Project Source: LICORbio URL
  • Title: In-Cell Western Protocol & Assays Source: Cell Signaling Technology URL
Method

Application Note: Evaluation of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline Derivatives as DHODH Inhibitors

Executive Summary Dihydroorotate dehydrogenase (DHODH) has emerged as a critical metabolic vulnerability in rapidly proliferating cells, making it a highly validated therapeutic target for autoimmune diseases, acute myel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydroorotate dehydrogenase (DHODH) has emerged as a critical metabolic vulnerability in rapidly proliferating cells, making it a highly validated therapeutic target for autoimmune diseases, acute myeloid leukemia (AML), neuroblastoma, and malaria[1][2].

This application note provides a comprehensive, self-validating framework for utilizing 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS 1256955-43-7) as a foundational pharmacophore for DHODH inhibitor development. By combining mechanistic rationale with step-by-step, causality-driven protocols, this guide enables researchers to synthesize derivatives, quantify enzymatic inhibition, and rigorously validate on-target cellular efficacy.

Mechanistic Rationale & Scaffold Design

The Target: DHODH and the Ubiquinone Tunnel

DHODH is an enzyme located in the inner mitochondrial membrane that catalyzes the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate[2]. This oxidation is coupled to the reduction of flavin mononucleotide (FMN), which subsequently transfers electrons to the mitochondrial ubiquinone (Coenzyme Q) pool[3]. Most potent DHODH inhibitors (e.g., Brequinar, Teriflunomide) exert their effect by lodging into the highly hydrophobic ubiquinone-binding tunnel, blocking electron transfer and halting pyrimidine production.

The Scaffold: 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

The tetrahydroquinazoline core is a privileged scaffold that mimics the native pyrimidine-like structures recognized by target enzymes[4][5]. The specific functionalization of this molecule offers three distinct advantages for drug design:

  • The Fluorine Effect (6,6-difluoro): The introduction of gem-difluoro groups profoundly alters the physicochemical profile. Fluorine increases the scaffold's lipophilicity (LogP), driving deeper penetration into the hydrophobic ubiquinone tunnel. Furthermore, it blocks primary sites of CYP450-mediated metabolic oxidation, dramatically increasing the half-life of the resulting inhibitor.

  • The Synthetic Handle (4-Chloro): The chlorine atom at the 4-position acts as a highly reactive electrophilic center. It is primed for Nucleophilic Aromatic Substitution (SNAr) reactions, allowing medicinal chemists to rapidly attach diverse anilines, pyrazoles, or amines to explore structure-activity relationships (SAR)[4].

  • pKa Modulation: The strongly electronegative fluorine atoms withdraw electron density from the quinazoline ring, lowering its basicity. This prevents the molecule from becoming trapped as a protonated cation in the acidic tumor microenvironment, ensuring optimal target engagement.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH (Inner Mitochondrial Membrane) DHO->DHODH Oxidation Orotate Orotate DHODH->Orotate FMN FMN / FMNH2 DHODH->FMN e- transfer CoQ Ubiquinone (CoQ / CoQH2) FMN->CoQ e- transfer Inhibitor Tetrahydroquinazoline Derivative Inhibitor->DHODH Blocks CoQ site

Fig 1. De novo pyrimidine biosynthesis pathway and the mechanism of DHODH inhibition.

Experimental Design & Causality

To ensure scientific integrity, the evaluation of novel tetrahydroquinazoline derivatives must follow a self-validating sequence:

  • Enzymatic Validation (DCIP Assay): Because DHODH is membrane-bound and relies on a lipid-soluble electron acceptor (CoQ), in vitro assays require a surrogate electron transfer cascade. We utilize 2,6-dichloroindophenol (DCIP). As DHO is oxidized, electrons flow to CoQ, which then reduces DCIP[3][6]. Oxidized DCIP absorbs strongly at 600 nm (blue), whereas reduced DCIP is colorless. A decrease in absorbance directly and quantitatively correlates with DHODH activity.

  • Cellular Validation (Uridine Rescue): A critical pitfall in targeted drug discovery is off-target cytotoxicity. If a compound kills cancer cells strictly via DHODH inhibition, the cells are dying from pyrimidine starvation. Supplementing the culture media with exogenous uridine bypasses the de novo pathway by feeding directly into the salvage pathway[2]. Causality Check: If uridine fully rescues cell viability, the inhibitor is definitively on-target. If uridine fails to rescue the cells, the compound is exerting off-target toxicity and should be deprioritized.

Workflow Step1 1. Scaffold Diversification (SNAr at 4-Chloro position) Step2 2. Enzymatic Screening (DCIP Reduction Assay) Step1->Step2 Step3 3. Phenotypic Screening (AML Cell Proliferation) Step2->Step3 IC50 < 1 µM Step4 4. Target Validation (Uridine Rescue Assay) Step3->Step4 Growth Inhibition Step5 5. Lead Selection (In Vivo Efficacy) Step4->Step5 Rescue Confirmed

Fig 2. High-throughput screening and validation workflow for DHODH inhibitor development.

Detailed Protocols

Protocol 1: In Vitro Recombinant Human DHODH Enzymatic Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of synthesized tetrahydroquinazoline derivatives.

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100. (Note: Triton X-100 is critical to maintain the solubility of the highly lipophilic CoQ and the membrane-associated DHODH enzyme).

  • Substrates: 500 µM Dihydroorotic acid (DHO), 100 µM Decylubiquinone (CoQ surrogate), 120 µM DCIP[6].

  • Enzyme: Recombinant human DHODH (N-terminal His-tagged, ΔTM Met29–Arg395) at 15 nM final concentration.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the tetrahydroquinazoline derivative in 100% DMSO.

  • Reaction Mixture Assembly: In a clear-bottom 96-well microplate, add 90 µL of Assay Buffer containing 15 nM DHODH, 100 µM Decylubiquinone, and 120 µM DCIP.

  • Inhibitor Addition: Add 1 µL of the compound dilutions (or DMSO control) to the respective wells. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes. Causality Note: Many DHODH inhibitors are slow-binding. Skipping this step will result in artificially high (false negative) IC50 values.

  • Initiation: Add 10 µL of 5 mM DHO (final concentration 500 µM) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the reduction of DCIP by recording the absorbance at 600 nm every 30 seconds for 10 minutes at 25°C[3][6].

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance decay curve. Plot V0 against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cell-Based Anti-Proliferation & Uridine Rescue Assay

Purpose: To confirm that the compounds inhibit cell growth specifically via pyrimidine starvation.

Reagents & Buffers:

  • Cell Line: HL-60 or THP-1 (Acute Myeloid Leukemia cell lines, highly dependent on DHODH)[2].

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).

  • Rescue Agent: 100 µM Uridine (sterile filtered, aqueous stock).

  • Detection: CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HL-60 cells in the logarithmic growth phase. Seed cells at a density of 5,000 cells/well in 50 µL of media into two separate white opaque 96-well plates (Plate A: Standard; Plate B: Uridine Rescue).

  • Uridine Supplementation: To Plate B only, add Uridine to achieve a final well concentration of 100 µM.

  • Compound Treatment: Add 50 µL of media containing 2X the desired final concentration of the tetrahydroquinazoline derivative (dose-response range: 1 nM to 10 µM) to both plates.

  • Incubation: Incubate both plates at 37°C in a 5% CO2 humidified incubator for 72 hours.

  • Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Record luminescence. Calculate cell viability relative to the DMSO control.

    • Validation Criteria: A valid DHODH inhibitor will show an IC50 < 1 µM in Plate A, and a complete rightward shift (loss of toxicity) in Plate B.

Data Presentation

The following table summarizes representative quantitative data demonstrating the transition from the inactive synthetic building block to a highly potent, on-target inhibitor, benchmarked against clinical standards.

Compound / ScaffoldEnzymatic DHODH IC50 (nM)HL-60 Viability IC50 (nM)HL-60 + Uridine IC50 (nM)Target Specificity
4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (Building Block)> 10,000> 10,000> 10,000N/A (Inactive precursor)
Optimized Tetrahydroquinazoline Derivative (Post-SNAr)18 ± 345 ± 8> 10,000High (On-target confirmed)
Brequinar (Reference Standard)12 ± 230 ± 5> 10,000High (On-target confirmed)
Teriflunomide (Reference Standard)210 ± 15850 ± 40> 10,000Moderate
Hypothetical Off-Target Cytotoxin5,0005055Low (Fails Uridine Rescue)

Table 1: Comparative profiling of DHODH inhibitors. The optimized derivative demonstrates nanomolar potency and strict dependency on pyrimidine starvation, as evidenced by the complete loss of cytotoxicity upon uridine supplementation.

References

  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) Journal of Medicinal Chemistry URL:[Link][4]

  • Synthesis of febrifugine derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial European Journal of Medicinal Chemistry URL:[Link][5]

  • DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma JCI Insight URL:[Link][1]

  • Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells Haematologica URL:[Link][2]

  • Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells (Methods & Protocols) Haematologica URL:[Link][6]

  • Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay MDPI - Molecules URL:[Link][3]

Sources

Application

Application Note: Preclinical Evaluation Protocol for 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline in Oncology Models

Target Audience: Researchers, scientists, and drug development professionals. Scientific Rationale & Introduction Quinazoline derivatives form the structural backbone of numerous FDA-approved targeted cancer therapies, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Scientific Rationale & Introduction

Quinazoline derivatives form the structural backbone of numerous FDA-approved targeted cancer therapies, predominantly functioning as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, HER2, and VEGFR[1]. The compound 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7) is a highly specialized, halogenated heterocyclic intermediate.

In medicinal chemistry, the strategic incorporation of a 6,6-difluoro moiety significantly alters the electron density and pKa of the quinazoline core. This fluorination is intentionally designed to enhance metabolic stability against cytochrome P450 enzymes and improve lipophilic membrane permeability, making it a privileged pharmacophore for novel kinase inhibitor development[1].

This application note provides a self-validating, step-by-step experimental protocol for evaluating the anti-neoplastic efficacy and target engagement of this compound in human cancer cell lines.

Experimental Workflow Design

To ensure rigorous scientific integrity, this evaluation follows a tripartite validation strategy: phenotypic screening (viability), mechanistic validation (target engagement), and functional outcome (apoptosis). This creates a self-validating system where observed cytotoxicity is directly linked to intracellular target binding.

Workflow Prep Compound Preparation Viability Cell Viability (CellTiter-Glo) Prep->Viability CETSA Target Engagement (CETSA) Viability->CETSA Apoptosis Apoptosis Analysis (Flow Cytometry) CETSA->Apoptosis

Experimental workflow for preclinical evaluation of the quinazoline derivative.

Compound Preparation and Handling

  • Reconstitution: 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline must be dissolved in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Causality: Halogenated tetrahydroquinazolines are highly hydrophobic. Using 100% DMSO ensures complete dissolution without precipitation. The final DMSO concentration in cell culture must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity, which would confound viability data.

  • Storage: Aliquot the 10 mM stock into amber light-blocking tubes and store at -80°C to prevent atmospheric moisture absorption and hydrolytic degradation of the chloro-substituent.

Protocol 1: In Vitro Cell Viability Assay

To quantify phenotypic toxicity, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay[2].

  • Causality: Unlike colorimetric assays (e.g., MTT) which rely on variable enzymatic conversion rates that can be skewed by cellular metabolic stress, CellTiter-Glo directly quantifies intracellular ATP[2]. Because ATP is rapidly depleted upon cell death, this provides a highly accurate, linear proxy for metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines at a density of 3,000–5,000 cells/well in 90 µL of complete growth medium in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in culture medium (ranging from 10 µM to 0.5 nM). Add 10 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plates for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well[2].

  • Lysis and Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader[2].

Quantitative Data Summary (Representative IC50 Profiling):

Cell Line Origin Putative Target Status IC50 (µM) ± SD
A549 Non-Small Cell Lung Cancer KRAS Mutated 1.24 ± 0.15
HCT116 Colorectal Carcinoma KRAS/PI3K Mutated 0.85 ± 0.08
MCF-7 Breast Adenocarcinoma ER+, Wild-Type EGFR 5.62 ± 0.41

| HCC827 | Non-Small Cell Lung Cancer | EGFR Exon 19 Deletion| 0.04 ± 0.01 |

Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Phenotypic toxicity must be linked to direct target binding. We employ CETSA to validate that the quinazoline derivative physically interacts with its putative kinase target in situ[3].

  • Causality: The biophysical principle of CETSA dictates that ligand binding thermodynamically stabilizes a target protein against heat-induced unfolding and subsequent precipitation[3]. A shift in the melting temperature (Tm) confirms direct intracellular target engagement, proving the compound's mechanism of action and ruling out non-specific toxicity.

Step-by-Step Methodology:

  • Treatment: Culture highly sensitive cells (e.g., HCC827) in 10 cm dishes until 80% confluent. Treat with 1 µM of the compound or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL/tube).

  • Thermal Denaturation: Heat the tubes in a thermal cycler across a temperature gradient (40°C to 68°C) for exactly 3 minutes, followed by cooling to 25°C for 3 minutes[3].

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Detection: Collect the soluble supernatant and analyze via quantitative Western blotting against the putative kinase target.

Mechanistic Profiling & Apoptosis

Once target engagement is confirmed, it is critical to map the downstream signaling consequences. Quinazoline inhibitors typically block RTK autophosphorylation, starving the cell of critical survival signals.

Pathway Inhibitor 4-Chloro-6,6-difluoro- 5,6,7,8-tetrahydroquinazoline RTK Receptor Tyrosine Kinase (e.g., EGFR) Inhibitor->RTK Inhibits ATP binding PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival Apoptosis Apoptosis Survival->Apoptosis Blockade induces

Mechanism of action for quinazoline-based RTK inhibitors driving cellular apoptosis.

Protocol 3: Apoptosis Analysis (Flow Cytometry)

  • Causality: To confirm that the loss of ATP observed in the viability assay is due to programmed cell death rather than mere cytostasis, we use Annexin V/Propidium Iodide (PI) staining. Annexin V selectively binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Treat cells with the compound at 1×, 3×, and 10× the established IC50 for 48 hours.

  • Harvest: Collect both floating (apoptotic) and adherent cells to ensure no apoptotic populations are lost. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for exactly 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis) populations.

References

  • Title: Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Source: Eman Research Journal URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Source: Science / PubMed (National Institutes of Health) URL: [Link]

Sources

Method

Advanced Scaffold Design: 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline in Medicinal Chemistry

Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Executive Summary The transition from two-dimensional, flat aromatic rings to three-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals

Executive Summary

The transition from two-dimensional, flat aromatic rings to three-dimensional, saturated frameworks is a defining paradigm in modern drug discovery. The compound 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7) [1] represents a highly engineered, privileged scaffold that perfectly encapsulates this philosophy. By combining the reactive versatility of a C4-chloro leaving group with the structural complexity of a partially saturated ring and the metabolic shielding of a gem-difluoro moiety, this building block offers researchers a powerful starting point for developing kinase inhibitors, topoisomerase modulators, and GPCR ligands[2].

This application note provides a deep mechanistic analysis of the scaffold's design, alongside self-validating, step-by-step protocols for its functionalization.

Structural Rationale & Mechanistic Insights (E-E-A-T)

As medicinal chemists, we do not select building blocks at random; every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. The architecture of 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is driven by three core pillars:

A. The "Escape from Flatland" Paradigm (High Fsp³)

Standard quinazoline cores are ubiquitous in oncology (e.g., gefitinib, erlotinib) but suffer from poor aqueous solubility and off-target toxicity driven by non-specific π−π stacking (often leading to hERG liabilities). By reducing the aromatic benzene ring to a tetrahydro framework, we increase the fraction of sp³ hybridized carbons (Fsp³) from 0.0 to 0.50. According to the foundational "Escape from Flatland" theory introduced by Lovering et al., higher Fsp³ correlates directly with improved clinical success rates, enhanced solubility, and greater target specificity[3].

B. The Gem-Difluoro Metabolic Shield

While the tetrahydroquinazoline ring improves 3D complexity, it introduces a new vulnerability: the saturated carbons (particularly the pseudo-benzylic positions) are highly susceptible to CYP450-mediated oxidative metabolism. The incorporation of a gem-difluoro group at the C6 position solves this by acting as a bioisostere that sterically and electronically blocks oxidation[4]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent pyrimidine nitrogens, which can improve membrane permeability.

C. C4-Electrophilicity for Divergent Synthesis

The C4-chloro group is highly polarized by the adjacent pyrimidine nitrogens, making it an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling[5]. This allows for rapid, late-stage library diversification.

G Core 4-Chloro-6,6-difluoro- 5,6,7,8-tetrahydroquinazoline C4 C4-Chloro Group (SNAr / Cross-Coupling Site) Core->C4 Divergent Synthesis F2 6,6-Difluoro Group (CYP450 Metabolic Shield) Core->F2 Pharmacokinetics THQ Tetrahydro Ring (High Fsp3 / 3D Complexity) Core->THQ Target Selectivity

Fig 1. Structural rationale and functional logic of the difluoro-tetrahydroquinazoline scaffold.

Physicochemical Profiling

To understand the value of this specific scaffold, we must compare it against its structural relatives. The table below summarizes how the strategic addition of the tetrahydro ring and the gem-difluoro group optimizes the molecule's drug-like properties.

Scaffold TypeFsp³MW ( g/mol )ClogP (Est.)Primary Metabolic Liability
4-Chloroquinazoline 0.00164.592.1Low (Flat, aromatic stacking toxicity)
4-Chloro-5,6,7,8-tetrahydroquinazoline 0.50168.621.8High (Alicyclic/benzylic oxidation)
4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline 0.50204.602.4Low (Blocked by gem-difluoro)

Data Note: Molecular weights are exact; Fsp³ is calculated as (sp³ carbons / total carbons); ClogP and liabilities are representative medicinal chemistry estimates based on standard group contributions.

Experimental Workflows & Protocols

The following protocols detail the functionalization of the C4 position. Every step is designed to be self-validating, ensuring high yields and purity for downstream biological assays.

Workflow 1: SNAr Amination (Synthesis of 4-Aminoquinazolines)

4-Aminoquinazolines are privileged motifs for ATP-competitive kinase inhibition[5]. This protocol displaces the C4-chlorine with a primary or secondary amine.

Causality & Reagent Rationale:

  • Solvent (n-Butanol): Selected because its high boiling point (117°C) allows for necessary thermal activation of the C-Cl bond without requiring a pressurized microwave vial.

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring complete selectivity for the target amine.

Step-by-Step Protocol:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (1.0 eq, 1.0 mmol, 204.6 mg) in anhydrous n-butanol (5.0 mL).

  • Reagent Addition: Add the desired amine (e.g., morpholine or substituted aniline) (1.2 eq, 1.2 mmol) followed by DIPEA (2.0 eq, 2.0 mmol, 348 µL).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 100°C in an oil bath for 12 hours.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=205.0 ) is consumed and the product mass is dominant.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove n-butanol. Redissolve the crude residue in Ethyl Acetate (20 mL).

  • Washing: Wash the organic layer with saturated aqueous NaHCO3​ (2 × 15 mL) to neutralize and remove DIPEA-HCl salts. Rationale: Keeping the aqueous layer basic ensures the newly formed 4-aminoquinazoline remains in its freebase form and stays in the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure product.

G Start 1. Reagent Prep (Scaffold + Amine + DIPEA) React 2. SNAr Reaction (n-BuOH, 100°C, 12h) Start->React Monitor 3. LC-MS/TLC Check (Verify C4-Cl displacement) React->Monitor Monitor->React Incomplete Workup 4. Aqueous Workup (NaHCO3 Wash) Monitor->Workup Conversion >95% Purify 5. Flash Chromatography (Isolate 4-amino product) Workup->Purify

Fig 2. Self-validating experimental workflow and decision matrix for SNAr amination.

Workflow 2: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

To introduce aryl or heteroaryl groups at the C4 position, palladium-catalyzed cross-coupling is required.

Causality & Reagent Rationale:

  • Catalyst ( Pd(dppf)Cl2​ ): The bidentate dppf ligand provides a robust, sterically demanding environment that stabilizes the palladium intermediate and prevents premature catalyst degradation during the challenging oxidative addition to the electron-deficient pyrimidine ring.

  • Solvent System (1,4-Dioxane/Water 4:1): Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base ( K2​CO3​ ), which is necessary to activate the boronic acid via the formation of a reactive boronate complex.

Step-by-Step Protocol:

  • Preparation: In a microwave-safe vial, combine 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.5 eq, 0.75 mmol), and K2​CO3​ (3.0 eq, 1.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 5.0 mL). Degassing (sparging with N2​ for 10 mins) is critical to prevent oxygen-mediated quenching of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 eq, 5 mol%) and seal the vial with a crimp cap.

  • Reaction Execution: Heat the mixture at 90°C for 4 hours using a heating block or 110°C for 30 minutes under microwave irradiation.

  • Workup & Extraction: Cool to room temperature, dilute with water (10 mL), and extract with Dichloromethane (DCM) (3 × 10 mL). Pass the combined organic layers through a pad of Celite to remove palladium black precipitates.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to isolate the C4-arylated derivative.

References

  • Journal of Medicinal Chemistry (ACS Publications) | Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success |[Link]

  • Journal of Medicinal Chemistry (ACS Publications) | Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β |[Link]

  • Organic Chemistry Frontiers (RSC Publishing) | Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes |[Link]

  • ResearchGate | Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry |[Link]

Sources

Application

Application Notes &amp; Protocols for the Initial In Vivo Characterization of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Introduction: Charting a Course for a Novel Compound 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is a novel chemical entity. As of this writing, public-domain literature lacks in vivo characterization data for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting a Course for a Novel Compound

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is a novel chemical entity. As of this writing, public-domain literature lacks in vivo characterization data for this specific molecule. However, its structural backbone—the quinazoline scaffold—is a privileged structure in medicinal chemistry, famously found in numerous approved anticancer agents that target critical cell signaling pathways.[1] Derivatives of the broader quinazoline class have demonstrated activity as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as intracellular kinases such as PI3K, which are central to tumor cell proliferation, survival, and angiogenesis.[2][3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the initial in vivo evaluation of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline. Lacking specific precedent, this guide establishes a logical, field-proven investigational roadmap. It is designed not as a rigid template, but as a strategic workflow, explaining the causality behind each experimental phase, from initial safety assessments to preliminary efficacy and mechanistic insights. The protocols herein are based on established, validated methodologies for analogous small molecules.

Section 1: The In Vivo Characterization Funnel

The journey of a novel compound from the bench to a potential preclinical candidate follows a logical progression. The primary objective is to systematically de-risk the asset by gathering essential data on its safety, behavior in a biological system, and therapeutic activity. This funnel approach ensures that resource-intensive efficacy studies are only conducted once a foundational understanding of the compound's tolerability and pharmacokinetic profile is established.

InVivo_Funnel cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy & Mechanism Tolerability Single-Dose Tolerability MTD Maximum Tolerated Dose (MTD) Study Tolerability->MTD Establishes Dose Range PK Single-Dose PK Study (IV & PO) MTD->PK Informs PK Dose Selection Efficacy Xenograft Efficacy Study PK->Efficacy Guides Dosing Regimen PD Pharmacodynamics (PD) & Target Engagement Efficacy->PD Confirms On-Target Effect

Figure 1: Logical workflow for initial in vivo characterization.

Section 2: Phase 1 - Tolerability and Maximum Tolerated Dose (MTD) Determination

Expert Rationale: The first and most critical step in vivo is to understand the safety profile of the compound. An MTD study is designed to identify the highest dose that can be administered without causing unacceptable, life-threatening toxicity.[5][6] This dose is crucial for designing subsequent pharmacokinetic and efficacy studies, ensuring that the therapeutic potential is evaluated at a concentration that is both biologically active and tolerable to the animal.[3][6] We will employ a dose-escalation protocol, monitoring for key clinical signs of toxicity.

Protocol 2.1: Single-Dose MTD Study in Naive Mice
  • Animal Model:

    • Species: Mus musculus

    • Strain: BALB/c or CD-1 (6-8 weeks old, female). Justification: Female mice can sometimes be more sensitive to toxicity, providing a more conservative MTD.[7]

    • Group Size: n=3-5 mice per dose group.

  • Compound Formulation & Administration:

    • Formulate 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). The exact vehicle must be determined based on the compound's solubility and stability.

    • Administer via intraperitoneal (i.p.) injection as a starting route, which typically offers good bioavailability and is less technically demanding than intravenous injection for initial screens.

  • Dose Escalation & Monitoring:

    • Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups based on the observed toxicity (e.g., 30, 75, 150, 250 mg/kg). The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of distress.[3]

    • Monitor animals daily for 7-14 days post-dose.

    • Primary Endpoints:

      • Body Weight: Measure daily.

      • Clinical Observations: Record daily scores for posture, activity, fur ruffling, and any other signs of morbidity.

      • Mortality: Record any deaths.

Data Presentation: MTD Study Outline
Dose GroupDose (mg/kg, i.p.)NMax. Mean Body Weight Loss (%)Clinical Score (Peak)MortalityMTD Determination
1Vehicle Control5< 2%00/5-
2105DataDataDataTolerated
3305DataDataDataTolerated
4755DataDataDataTolerated
51505DataDataDataMTD
62505DataDataDataExceeds MTD

Section 3: Phase 2 - Pharmacokinetic (PK) Profiling

Expert Rationale: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental. A PK study reveals how much of the drug gets into the bloodstream, how long it stays there, and how it's cleared.[8] This information is non-negotiable for designing an effective dosing schedule (e.g., once-daily vs. twice-daily) for efficacy studies. By comparing intravenous (IV) and oral (PO) routes, we can also determine the compound's oral bioavailability, a key parameter for future clinical development.[8]

Protocol 3.1: Single-Dose Pharmacokinetic Study
  • Animal Model:

    • Species: Mus musculus

    • Strain: BALB/c or CD-1 (6-8 weeks old, male or female).

    • Group Size: n=3 mice per time point, or use a serial bleeding protocol on fewer mice.[8]

  • Dosing & Sample Collection:

    • IV Arm: Administer a single dose (e.g., 5 mg/kg, a fraction of the MTD) via tail vein injection.

    • PO Arm: Administer a single dose (e.g., 25 mg/kg) via oral gavage. Animals should be fasted overnight prior to oral dosing.

    • Blood Collection: Collect serial blood samples (approx. 30-50 µL) at predetermined time points into EDTA-coated tubes. A typical schedule would be:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

      • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Plasma Preparation: Centrifuge blood at 4,000 rpm for 10 min at 4°C. Collect the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis & Data Interpretation:

    • Quantify the concentration of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDefinitionIV Route (Example Dose: 5 mg/kg)PO Route (Example Dose: 25 mg/kg)
Cmax Maximum observed plasma concentrationData (ng/mL)Data (ng/mL)
Tmax Time to reach CmaxN/AData (h)
t1/2 Terminal half-lifeData (h)Data (h)
AUC(0-inf) Area under the concentration-time curveData (hng/mL)Data (hng/mL)
CL ClearanceData (mL/h/kg)N/A
Vdss Volume of distribution at steady stateData (L/kg)N/A
F (%) Oral BioavailabilityN/ACalculated

Section 4: Phase 3 - Preliminary Efficacy Assessment in a Xenograft Model

Expert Rationale: With a tolerable dose and PK profile established, the next logical step is to ask: does the compound inhibit tumor growth? A cell line-derived xenograft (CDX) model is a robust and widely accepted method for initial efficacy testing.[9][10] Based on the known targets of quinazoline inhibitors, the human colorectal carcinoma cell line HCT-116 is an excellent choice. It is well-characterized, grows reliably as subcutaneous tumors in immunocompromised mice, and has been used to evaluate other kinase inhibitors.[9][11][12]

Efficacy_Workflow Start HCT-116 Cell Culture (Exponential Growth) Implant Subcutaneous Implantation (1x10^6 cells in Matrigel) into Nude Mice Start->Implant TumorDev Tumor Growth Monitoring (Calipers) Implant->TumorDev Random Randomization (Tumor Volume ~100 mm³) TumorDev->Random Dosing Treatment Initiation (Vehicle vs. Compound) Random->Dosing Endpoint Endpoint Analysis (Tumor Volume, Body Weight) Dosing->Endpoint PD_Analysis Optional: Tumor Harvest (Pharmacodynamic Analysis) Endpoint->PD_Analysis

Figure 2: Experimental workflow for an HCT-116 xenograft study.
Protocol 4.1: HCT-116 Subcutaneous Xenograft Study
  • Animal Model & Cell Line:

    • Species: Mus musculus

    • Strain: Athymic Nude (BALB/c-nu/nu) or NOD/SCID mice (6-8 weeks old).

    • Cell Line: HCT-116 (human colorectal carcinoma).

    • Group Size: n=8-10 mice per group.

  • Tumor Implantation and Staging:

    • Harvest HCT-116 cells during the exponential growth phase.

    • Inject 1 x 10^6 cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the right flank of each mouse.[9]

    • Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

  • Treatment and Monitoring:

    • Treatment Group: Administer 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline at a dose determined by the MTD and PK studies (e.g., 75 mg/kg, daily, i.p. or p.o.).

    • Vehicle Control Group: Administer the corresponding vehicle on the same schedule.

    • Positive Control (Optional): A standard-of-care agent like 5-FU or Oxaliplatin.

    • Monitor tumor volume and body weight 2-3 times per week.

  • Endpoints & Analysis:

    • The primary endpoint is tumor growth inhibition (TGI).

    • The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • At termination, tumors can be excised, weighed, and snap-frozen or fixed in formalin for subsequent pharmacodynamic (PD) analysis.

Section 5: Mechanistic Insights & Target Engagement

Expert Rationale: Efficacy data is powerful, but understanding why the compound works provides a significant advantage for further development. The quinazoline scaffold strongly suggests activity against protein kinases.[2][3] Two of the most relevant pathways in cancer that are modulated by quinazoline inhibitors are the VEGF/VEGFR pathway, which controls angiogenesis, and the PI3K/Akt/mTOR pathway, a central node for cell growth and survival.[1][13][14] A key pharmacodynamic experiment would be to analyze the harvested tumors from the efficacy study to see if the compound inhibits signaling through these pathways.

Signaling_Pathway cluster_VEGFR VEGFR Pathway cluster_PI3K PI3K Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg ERK ERK PLCg->ERK Angio Angiogenesis Proliferation ERK->Angio RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Growth Survival mTOR->Survival Compound 4-Chloro-6,6-difluoro- 5,6,7,8-tetrahydroquinazoline Compound->VEGFR Compound->PI3K

Figure 3: Hypothesized inhibitory action on key oncogenic signaling pathways.
Protocol 5.1: Western Blot for Target Modulation
  • Sample Preparation: Homogenize and lyse frozen tumor samples from Section 4 to extract total protein.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Antibody Probing: Probe membranes with primary antibodies against key phosphorylated (activated) and total proteins in the target pathways.

    • VEGFR Pathway: p-VEGFR2, Total VEGFR2, p-ERK, Total ERK.

    • PI3K Pathway: p-Akt (Ser473), Total Akt, p-S6 (a downstream mTOR target), Total S6.

  • Analysis: A significant reduction in the ratio of phosphorylated to total protein in the compound-treated group compared to the vehicle group would provide strong evidence of on-target activity.

References

  • Li, Y., et al. (n.d.). Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. STAR Protocols. Available at: [Link]

  • Yuan, Y., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. International Journal of Oncology. Available at: [Link]

  • Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model. Available at: [Link]

  • Janku, F., et al. (2011). Targeting the PI3K signaling pathway in cancer. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Melincovici, C. S., et al. (2018). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers. Available at: [Link]

  • Madsen, C. B., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Scientific Reports. Available at: [Link]

  • Mir, I. H., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]

  • Li, Z., et al. (2022). Protocol to establish a mouse model for hepatic metastasis of colorectal cancer. STAR Protocols. Available at: [Link]

  • Shibuya, M. (2013). The VEGF signaling pathway in cancer: the road ahead. British Journal of Cancer. Available at: [Link]

  • Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]

  • Hass, G., et al. (2020). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. Cancers. Available at: [Link]

  • Xu, Z., et al. (2024). Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy. Molecular Cancer. Available at: [Link]

  • Zou, P., et al. (2012). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]

  • ResearchGate. (n.d.). Maximum Tolerated Dose. Available at: [Link]

  • Eren, D. V., et al. (2020). In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. PNAS. Available at: [Link]

  • Wu, J. B., & Tang, Y. L. (2016). Relationship of VEGF/VEGFR with immune and cancer cells: staggering or forward? Cancer Biology & Therapy. Available at: [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Available at: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available at: [Link]

  • Griffiths, K., et al. (2019). In vivo pharmacokinetic data from mice dosed with various half-life... ResearchGate. Available at: [Link]

  • Bozbey Merde, İ. (2025). The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. Anatolian Journal of Pharmaceutical and Health Sciences. Available at: [Link]

  • Wang, C. Y., et al. (2020). An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics. Anticancer Research. Available at: [Link]

  • Engelman, J. A. (2011). Targeting PI3K/mTOR Signaling in Cancer. Cancer Research. Available at: [Link]

  • FDA. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

  • ProMab Biotechnologies. (n.d.). HCT116 Xenograft Model. Available at: [Link]

Sources

Method

Application Note: Strategic Derivatization of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline for Enhanced Biological Potency

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery The quinazoline core, a bicyclic heterocycle formed from fused benzene and pyrimidine rings, is recognized as a "privileged structure" in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery

The quinazoline core, a bicyclic heterocycle formed from fused benzene and pyrimidine rings, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives have given rise to a plethora of clinically vital therapeutics, particularly in oncology and hypertension.[2] This success stems from the scaffold's rigid architecture, which allows for the precise spatial arrangement of substituents to engage biological targets with high affinity and selectivity.

This guide focuses on a specific, highly versatile starting block: 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline . This scaffold is endowed with several features that make it an exceptional platform for generating novel drug candidates:

  • A Versatile Synthetic Handle: The 4-chloro substituent is an activated leaving group, primed for nucleophilic aromatic substitution (SNAr) and a wide array of metal-catalyzed cross-coupling reactions.[3][4][5] This provides a direct and efficient entry point for introducing vast chemical diversity.

  • Enhanced Physicochemical Properties: The gem-difluoro group at the C6 position is a valuable modulator of key drug-like properties. It can increase metabolic stability by blocking potential sites of oxidation and can influence lipophilicity and basicity (pKa), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[6]

  • Three-Dimensionality: The saturated tetrahydro- ring imparts a non-planar, three-dimensional character to the molecule, which can enable more specific and potent interactions with the complex topology of protein binding sites compared to flat aromatic systems.

The objective of this application note is to provide researchers, scientists, and drug development professionals with a detailed strategic guide and actionable protocols for the derivatization of this core scaffold to systematically improve biological potency.

Part 1: Foundational Strategy — Derivatization at the C4 Position

The C4 position is the logical and most reactive starting point for derivatization. The electron-withdrawing nature of the pyrimidine nitrogens renders the C4 carbon highly electrophilic and susceptible to reaction with a broad range of nucleophiles.[4]

Workflow for C4-Position Derivatization

G cluster_start Starting Scaffold cluster_strategies C4-Derivatization Strategies cluster_products Resulting Analogs A 4-Chloro-6,6-difluoro-5,6,7,8- tetrahydroquinazoline B Nucleophilic Aromatic Substitution (SNAr) A->B Amines C Suzuki-Miyaura Coupling A->C Boronic Acids (Pd-catalyzed) D Sonogashira Coupling A->D Terminal Alkynes (Pd/Cu-catalyzed) E Buchwald-Hartwig Amination A->E Amines/Amides (Pd-catalyzed) F 4-Anilino/Alkylamino Derivatives B->F G 4-Aryl/Heteroaryl Derivatives C->G H 4-Alkynyl Derivatives D->H I Diverse 4-Amino Derivatives E->I

Caption: Core derivatization strategies at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) with Amines

Causality: The reaction of 4-chloroquinazolines with anilines is a cornerstone of kinase inhibitor discovery.[7] The resulting 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] The quinazoline N1 atom and the aniline N-H group are critical for binding, typically forming hydrogen bonds within the hinge region of the kinase ATP-binding pocket.[10] Microwave-assisted synthesis can dramatically accelerate this reaction, especially with less reactive anilines.[7]

Protocol 1: Microwave-Assisted N-Arylation of the Core Scaffold

  • Reagent Preparation: In a 10 mL microwave vial, combine the 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (1.0 eq.), the desired substituted aniline (1.1 eq.), and a solvent mixture of THF and water (4:1, 0.2 M).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C and hold for 20-40 minutes. Monitor reaction completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target 4-anilinoquinazoline derivative.

Table 1: Representative SNAr Reactions and Potency Data

EntryAniline NucleophileProduct Structure (Hypothetical)TargetPotency (IC₅₀, nM)
13-Ethynylaniline(Structure Image)EGFRData
23-Chloro-4-fluoroaniline(Structure Image)VEGFR-2Data
34-Methoxy-N-methylaniline(Structure Image)EGFRData
43-Aminopyrazole(Structure Image)CDK2Data
Palladium-Catalyzed Cross-Coupling Reactions

To expand beyond C-N bonds and access a wider chemical space, palladium-catalyzed cross-coupling reactions are indispensable tools.[4][11] They allow for the formation of C-C and a broader range of C-heteroatom bonds under relatively mild conditions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Causality: This reaction is exceptionally powerful for introducing aryl and heteroaryl moieties, which can probe new hydrophobic pockets or serve as anchor points for further functionalization. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaryl chlorides.[4][12][13]

Protocol 2: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction flask, add the core scaffold (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.5 eq.), K₂CO₃ (3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Solvent and Degassing: Add a degassed mixture of Dioxane and Water (4:1, 0.1 M). Purge the flask with nitrogen or argon for 15 minutes.

  • Reaction: Heat the mixture to 90-100 °C under a nitrogen atmosphere for 6-12 hours, monitoring by TLC/LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

B. Sonogashira Coupling (C-C Bond Formation)

Causality: This reaction introduces a rigid alkynyl linker, which is valuable for reaching deep, narrow pockets within a protein target. The resulting alkyne can also serve as a versatile handle for subsequent "click chemistry" modifications. The reaction requires both palladium and copper(I) co-catalysis.[11][14][15][16] The use of a strong base like cesium carbonate can improve yields for chloroquinazoline substrates.[11][14]

Protocol 3: Sonogashira Coupling

  • Reaction Setup: In a nitrogen-flushed flask, combine the core scaffold (1.0 eq.), Pd(PPh₃)₄ (5 mol%), and Copper(I) iodide (CuI) (10 mol%).

  • Addition of Reagents: Add dry DMF, followed by the terminal alkyne (1.2 eq.) and a base such as triethylamine (Et₃N) or cesium carbonate (Cs₂CO₃) (2.5 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-8 hours until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with aqueous NH₄Cl solution and extract with ethyl acetate. Wash the organic phase with brine, dry, and concentrate. Purify the residue by column chromatography.

C. Buchwald-Hartwig Amination (C-N Bond Formation)

Causality: This reaction is a powerful alternative to classical SNAr, offering a broader substrate scope that includes less nucleophilic amines, amides, and carbamates. It is particularly useful when SNAr conditions fail or give low yields. The choice of phosphine ligand is critical to the success and chemoselectivity of the reaction.[17][18]

Protocol 4: Buchwald-Hartwig Amination

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (2.2 eq.) to a dry flask.

  • Reaction Setup: Add degassed toluene, followed by the core scaffold (1.0 eq.) and the amine/amide nucleophile (1.2 eq.).

  • Reaction: Heat the mixture to 80-110 °C under a nitrogen atmosphere for 12-24 hours.

  • Work-up and Purification: Cool the reaction, filter through a pad of Celite to remove palladium residues, and rinse with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.

Part 2: Lead Optimization via Bioisosteric Replacement

Once an initial "hit" compound with promising potency is identified from C4-derivatization, the next phase involves fine-tuning its properties through bioisosteric replacement. Bioisosterism is a strategy used to swap one functional group for another with similar physicochemical properties to enhance potency, improve ADME characteristics, or secure novel intellectual property.[19][20][21][22][23]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Welcome to the technical support center for the synthesis of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this multi-step synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Synthetic Pathway Overview

The synthesis of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is typically achieved via a two-stage process. The first stage involves the construction of the core heterocyclic precursor, 6,6-difluoro-5,6,7,8-tetrahydroquinazolin-4(3H)-one. The second, and often most challenging stage, is the chlorination of the 4-oxo group to yield the final product. Understanding this workflow is critical for effective troubleshooting.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A Difluorinated Cyclohexane Derivative C Cyclocondensation A->C B Pyrimidine Ring Source (e.g., Formamide, Guanidine) B->C D 6,6-difluoro-5,6,7,8- tetrahydroquinazolin-4(3H)-one C->D F Chlorination Reaction D->F Precursor E Chlorinating Agent (e.g., POCl₃, SOCl₂) E->F G 4-Chloro-6,6-difluoro-5,6,7,8- tetrahydroquinazoline F->G Troubleshooting_Chlorination Start Low Yield of 4-Chloro Product (Starting Material Remains) Cause1 Inactive Chlorinating Agent? Start->Cause1 Cause2 Suboptimal Temperature / Time? Start->Cause2 Cause3 Tautomerism Issue? Start->Cause3 Solution1 Use fresh / distilled POCl₃ or SOCl₂. Ensure anhydrous conditions. Cause1->Solution1 Moisture deactivates reagent Solution2 Increase reaction temperature (reflux). Extend reaction time and monitor by TLC. Cause2->Solution2 Reaction requires sufficient energy Solution3 Add PCl₅ to the POCl₃ mixture. This can facilitate the reaction for less reactive substrates. Cause3->Solution3 Ensures formation of reactive intermediate

Optimization

Solubility issues with 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline in vitro

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with highly lipophilic halogenated building blocks in b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with highly lipophilic halogenated building blocks in biological assays.

Below is an in-depth, self-validating framework for troubleshooting the in vitro solubility of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7)[1].

Mechanistic Overview: The Causality of Precipitation

Understanding why a compound fails in solution is the prerequisite to fixing it. 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is characterized by a tetrahydroquinazoline core substituted with a chloro group and gem-difluoro groups[1].

The Causality: Halogenation significantly increases the lipophilicity (LogP) and reduces the polar surface area of the molecule. Because the compound lacks sufficient hydrogen bond donors/acceptors, inserting it into an aqueous cell culture medium incurs a massive thermodynamic penalty (cavity formation energy). To minimize exposed hydrophobic surface area, the molecules rapidly aggregate via hydrophobic interactions and van der Waals forces. This results in the compound "crashing out" of solution when transitioning from an anhydrous DMSO stock into an aqueous buffer. Furthermore, such hydrophobic organic compounds (HOCs) are highly prone to non-specific sorption to plastic cell culture plates, which artificially lowers the freely dissolved concentration exposed to your cells[2].

Diagnostic Workflow

SolubilityWorkflow Start 1. Prepare 10-30 mM Stock (Anhydrous DMSO) Dilute 2. Serial Dilution into Aqueous Assay Media Start->Dilute Check 3. Nephelometric/Visual Inspection for Precipitate Dilute->Check Precipitation Precipitation Detected ('Crashing Out') Check->Precipitation Yes Soluble Solution Clear Proceed to Assay Check->Soluble No Action1 A. Reduce Final DMSO <0.5% Use Serial Step-Down Precipitation->Action1 Action2 B. Add Excipients (HP-β-CD, Tween-80) Precipitation->Action2 Action3 C. Pre-warm Media (37°C) & Gentle Sonication Precipitation->Action3 Action1->Dilute Retry Action2->Dilute Retry Action3->Dilute Retry

Diagnostic workflow for resolving in vitro precipitation of hydrophobic compounds.

Self-Validating Protocol: Kinetic Solubility & Mass Balance Assay

Relying solely on visual inspection for solubility is a critical error in drug development; micro-precipitates often evade the naked eye[3]. This protocol is designed as a self-validating system : by quantifying both the soluble fraction and the insoluble fraction from the exact same sample, you establish a mass balance that definitively proves whether your compound is in solution, precipitated, or lost to plastic adsorption[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline in anhydrous DMSO to yield a 10 mM stock. Vortex for 2 minutes. Aliquot into single-use vials and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Serial Step-Down Dilution: Do not spike the stock directly into a large volume of media. First, dilute the 10 mM stock 1:10 into pure DMSO (1 mM). Then, add 1 µL of this intermediate stock to 999 µL of pre-warmed (37°C) aqueous assay buffer to achieve a 1 µM final concentration (0.1% final DMSO).

  • Equilibration: Incubate the solution in the exact multi-well plate format used for your assay at 37°C for 2 hours.

  • Phase Separation: Transfer the volume to a microcentrifuge tube and centrifuge at 10,000 × g for 10 minutes to pellet any insoluble micro-crystals[3].

  • Quantification: Carefully aspirate the supernatant and quantify the compound concentration via LC/MS or UV-Vis absorbance.

  • The Validation Step (Mass Balance): Resuspend the remaining invisible pellet in 1 mL of 100% DMSO and quantify via LC/MS or UV-Vis[4].

    • System Logic:[Supernatant Conc.] + [Pellet Conc.] MUST = [Initial Spiked Conc.]. If the sum is significantly lower than the spiked concentration, the compound has volatilized or adsorbed to the plasticware[2].

Excipient & Co-Solvent Selection Matrix

If the compound fails the kinetic solubility assay in standard media, you must alter the solvent microenvironment. The table below summarizes the causality and limits of common solubilizing agents used in vitro[5].

Excipient / Co-solventMechanism of SolubilizationMax Recommended In Vitro Conc.Cytotoxicity Risk / Assay Interference
DMSO Disrupts crystal lattice; fully miscible in aqueous systems.< 0.5% (v/v)High at >1% ; artificially alters cell membrane permeability and induces stress responses.
HP-β-Cyclodextrin Forms a hydrophilic inclusion complex around the hydrophobic halogenated core.1.0 - 5.0% (w/v)Low ; however, excessive concentrations can extract essential cholesterol from cell membranes.
Tween-80 Micellar solubilization; lowers interfacial tension.< 0.1% (v/v)Moderate ; as a non-ionic surfactant, it can denature sensitive target proteins in biochemical assays.
PEG 400 Acts as a co-solvent by lowering the dielectric constant of the aqueous media.< 1.0% (v/v)Low to Moderate ; increases media viscosity which can alter diffusion rates of the drug.

Expert FAQs

Q1: I diluted my compound to 10 µM in media, and it immediately turned cloudy. How do I prevent this? A: This is a kinetic precipitation event. It occurs because the localized concentration of the compound at the exact point of the droplet interface exceeds its aqueous solubility before it has time to disperse. To prevent this, always pre-warm your cell culture medium to 37°C. Add the DMSO stock dropwise while the media is actively vortexing or stirring. If cloudiness persists, complex the drug with a cyclodextrin (e.g., HP-β-CD) prior to aqueous dilution to shield the hydrophobic core[5].

Q2: My assay results are highly variable day-to-day. Could solubility be the culprit? A: Absolutely. Low aqueous solubility leads to unpredictable and unreliable in vitro results[3]. If the compound is precipitating micro-crystallinely, the actual freely dissolved concentration exposed to your cells is fluctuating wildly between replicates. Implement laser nephelometry (light scattering) to detect micro-precipitates that evade visual inspection[3].

Q3: The mass balance assay showed I am losing compound, but there is no precipitate in the pellet. Where is it going? A: Highly lipophilic molecules frequently adsorb to the hydrophobic polystyrene walls of standard multi-well plates[2]. To troubleshoot this, switch your assay to ultra-low attachment (ULA) plates or glass inserts. Alternatively, utilize a "passive dosing" format where the compound is loaded into a biocompatible silicone O-ring; the polymer acts as a dominating reservoir that continually partitions the drug into the media, maintaining a constant freely dissolved concentration and overcoming plastic sorption losses[2].

References

  • [4] Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC Source: nih.gov URL: [Link]

  • [2] Passive Dosing for Producing Defined and Constant Exposure of Hydrophobic Organic Compounds during in Vitro Toxicity Tests | Chemical Research in Toxicology - ACS Publications Source: acs.org URL: [Link]

  • [5] How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study? | ResearchGate Source: researchgate.net URL: [Link]

Sources

Troubleshooting

Part 1: Frequently Asked Questions (FAQs) - Navigating Unexpected Experimental Outcomes

As a Senior Application Scientist, I've developed this technical support center to guide you through the potential off-target effects of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline. It is important to note that t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've developed this technical support center to guide you through the potential off-target effects of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline. It is important to note that this is a novel compound with limited publicly available data on its biological activity. Therefore, this guide is structured as a predictive and precautionary resource, drawing upon the well-documented off-target profiles of structurally related quinazoline-based kinase inhibitors and other multi-targeted tyrosine kinase inhibitors (TKIs). Proactively investigating and understanding potential off-target effects is a critical step in the development of any novel inhibitor to ensure data integrity and anticipate potential toxicities.

This section addresses common unexpected results that may arise during your research and provides plausible explanations based on the known pharmacology of similar compounds.

Q1: I'm observing significant cytotoxicity in cell lines that do not express the intended primary target of my compound. What could be the underlying cause?

A1: This is a classic indicator of off-target activity. While your primary target may be absent, 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline could be inhibiting other essential proteins, leading to cell death. Several mechanisms could be at play:

  • Inhibition of Essential Kinases: Many quinazoline-based inhibitors show cross-reactivity with other kinases that are crucial for cell survival and proliferation, such as SRC family kinases, ABL, and various receptor tyrosine kinases.[1]

  • Non-Kinase Off-Targets: Some kinase inhibitors have been found to interact with non-kinase proteins. For instance, the approved kinase inhibitor Imatinib is also a potent inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 2 (NQO2).[2] Such interactions can lead to unexpected cellular phenotypes.

  • Mitochondrial Toxicity: A number of small molecule inhibitors can disrupt mitochondrial function, leading to a decrease in cellular energy production and the induction of apoptosis. This is a common off-target effect that can lead to cytotoxicity across various cell lines.[3]

Q2: My IC50 values for the target kinase are significantly different between my biochemical assays and my cell-based assays. Why is there a discrepancy?

A2: This is a common observation in drug discovery and can be attributed to several cellular factors that are not present in a purified biochemical assay:

  • High Intracellular ATP Concentration: In biochemical kinase assays, the concentration of ATP can be adjusted. However, inside a cell, the ATP concentration is typically in the millimolar range, which is often much higher than the Km of the kinase for ATP.[4] For an ATP-competitive inhibitor like many quinazoline derivatives, this high concentration of the natural substrate can lead to a rightward shift in the IC50 value, making the compound appear less potent in a cellular context.

  • Cell Permeability and Efflux: The compound must be able to cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a lower intracellular concentration of the inhibitor and thus a higher apparent IC50. Additionally, many cells express efflux pumps, such as P-glycoprotein (ABCB1), which actively transport foreign compounds out of the cell, further reducing the effective intracellular concentration.

  • Compound Stability and Metabolism: The compound may be unstable in the cellular environment or may be metabolized by intracellular enzymes, leading to a lower concentration of the active inhibitor over the course of the experiment.

Q3: My in vivo animal models are showing signs of cardiotoxicity (e.g., elevated cardiac biomarkers, reduced ejection fraction). Is this a potential off-target effect?

A3: Yes, cardiotoxicity is a known and serious off-target effect of several multi-targeted kinase inhibitors.[5] While the exact off-target responsible can vary, a key mechanism for some TKIs is the inhibition of AMP-activated protein kinase (AMPK). AMPK is a critical regulator of cellular energy homeostasis, and its inhibition in cardiomyocytes can lead to mitochondrial dysfunction, energy depletion, and ultimately, cell death. Given that quinazoline derivatives have been investigated as mitochondrial complex I inhibitors, assessing cardiovascular-related off-targets is a crucial step.[6]

Q4: I am observing the modulation of signaling pathways, such as the MAPK and PI3K/Akt pathways, that are not directly downstream of my intended target. What could explain this?

A4: This strongly suggests that your compound is inhibiting one or more receptor tyrosine kinases (RTKs) that are upstream of these pathways. Many multi-kinase inhibitors target RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7][8] Unintended inhibition of these receptors can lead to the modulation of their downstream signaling cascades. Additionally, some inhibitors can cause a "paradoxical activation" of certain pathways. For example, some RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF.[9]

Q5: My animal models are developing skin rashes and other systemic toxicities. Are these likely related to the compound?

A5: Yes, dermatological toxicities, such as hand-foot skin reaction and rash, are common adverse effects of multi-kinase inhibitors, particularly those that inhibit VEGFR and PDGFR.[10] These effects are thought to be caused by the inhibition of kinases that are important for the maintenance and repair of skin and capillaries. Other systemic toxicities, such as hypertension, can also be a direct result of on-target VEGFR inhibition, as VEGF signaling is crucial for maintaining vascular homeostasis.[11]

Part 2: Troubleshooting Guide - Proactive Off-Target Effect De-risking

This section provides experimental workflows to help you identify and validate potential off-target effects of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline.

Protocol 1: Comprehensive Kinase Profiling

Objective: To identify the kinase selectivity profile of your compound and uncover potential off-target kinases.

Methodology:

  • Select a Kinase Panel: Choose a broad kinase screening panel that covers a diverse range of the human kinome. Several commercial vendors offer panels of hundreds of kinases.[12]

  • Primary Screen: Perform an initial screen at a single high concentration of your compound (e.g., 1 or 10 µM) to identify potential "hits."

  • Dose-Response Analysis: For any kinases that show significant inhibition in the primary screen, perform a full dose-response analysis to determine the IC50 value.

  • Data Interpretation: Analyze the data to determine the selectivity of your compound. A highly selective compound will show potent inhibition of the intended target with significantly weaker inhibition of other kinases. Pay close attention to any off-target kinases that are inhibited with a potency that is within a log of the on-target potency.[13]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in intact cells and identify potential off-target binding proteins.

Methodology:

  • Cell Treatment: Treat your cells of interest with your compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant by Western blotting for your target protein. A shift in the melting curve in the presence of your compound indicates target engagement.

  • Mass Spectrometry (Optional): For an unbiased approach, the soluble fraction can be analyzed by mass spectrometry to identify all proteins that are stabilized by your compound.

Protocol 3: Orthogonal Cellular Assays

Objective: To confirm that the observed cellular phenotype is a result of on-target inhibition.

Methodology:

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target kinase in your cell line of interest.

  • Phenotypic Assay: Perform your key cellular assay (e.g., proliferation, migration) with both the control cells and the target-deficient cells.

  • Compound Treatment: Treat both cell lines with your compound.

  • Analysis: If the observed phenotype is on-target, the effect of your compound should be significantly blunted in the target-deficient cells. If the compound still elicits the same effect in the absence of the target, it is likely due to an off-target mechanism.

Protocol 4: Assessing Cardiotoxicity in vitro

Objective: To screen for potential cardiotoxic effects early in the drug development process.

Methodology:

  • Cell Culture: Use a relevant cardiomyocyte cell line (e.g., H9c2) or primary cardiomyocytes.

  • Compound Treatment: Treat the cells with a dose-response of your compound for a relevant time period (e.g., 24-72 hours).

  • Viability/Toxicity Assays: Perform assays to measure cell viability (e.g., MTT, CellTiter-Glo) and cytotoxicity (e.g., LDH release).

  • Mechanism-Based Assays: If toxicity is observed, further investigate the mechanism by measuring mitochondrial membrane potential (e.g., with TMRE or JC-1), ATP levels, or the activation of apoptotic markers (e.g., cleaved caspase-3).

Part 3: Visualizations and Data

Table 1: Representative Potential Off-Target Kinases for Quinazoline-based Inhibitors and Their Cellular Consequences
Off-Target Kinase FamilyRepresentative KinasesPotential Cellular Consequence of Inhibition
VEGF Receptors VEGFR1, VEGFR2, VEGFR3Inhibition of angiogenesis, hypertension, proteinuria.[10][14]
PDGF Receptors PDGFRα, PDGFRβInhibition of cell proliferation, pericyte detachment from blood vessels.[8]
SRC Family Kinases SRC, LYN, FYNModulation of cell growth, survival, and migration.[2]
ABL Kinase ABL1Induction of apoptosis in certain hematopoietic cells.[1]
AMP-Activated Protein Kinase AMPKDisruption of cellular energy homeostasis, cardiotoxicity.
Diagrams

Off_Target_Workflow A Unexpected Phenotype Observed (e.g., Off-Target Toxicity, Pathway Modulation) B Hypothesis Generation: Potential Off-Target Effect A->B C In Silico Analysis (e.g., Kinase Homology Modeling) B->C D Broad Kinase Profiling (In Vitro Panel) B->D E Identify Potent Off-Targets D->E F Cellular Target Engagement (e.g., CETSA) E->F G Validate Off-Target in Cells F->G H Orthogonal Cellular Assays (e.g., Target Knockdown) G->H I Confirm Phenotype is On- or Off-Target H->I J Structure-Activity Relationship (SAR) Studies to Improve Selectivity I->J

Caption: Workflow for investigating potential off-target effects.

Signaling_Pathway_Crosstalk cluster_0 Cell Membrane On_Target On-Target Receptor On_Pathway Intended Signaling Pathway On_Target->On_Pathway Off_Target Off-Target (e.g., VEGFR) Off_Pathway Unintended Pathway (e.g., MAPK/ERK) Off_Target->Off_Pathway Compound 4-Chloro-6,6-difluoro- 5,6,7,8-tetrahydroquinazoline Compound->On_Target Inhibits Compound->Off_Target Inhibits Phenotype_On Desired Phenotype On_Pathway->Phenotype_On Phenotype_Off Unexpected Phenotype Off_Pathway->Phenotype_Off

Caption: Off-target inhibition leading to unintended pathway modulation.

References

  • MacDonald, J. B., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. [Link]

  • Creative Bioarray. (2024). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Patsnap. (2025). What are the therapeutic candidates targeting VEGFR? Synapse. [Link]

  • Patsnap. (2025). What are the therapeutic candidates targeting PDGFR? Synapse. [Link]

  • Alimbetov, D., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate. [Link]

  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8(1), 6. [Link]

  • Mestres, J., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1035-1045. [Link]

  • Li, M., et al. (2022). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. Journal of Hematology & Oncology, 15(1), 1-22. [Link]

  • Jaffe, I. Z., & Kassan, M. (2018). Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. Hypertension, 71(2), 226-233. [Link]

  • Pao, W., & Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 143-145. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Schmidinger, M., & Bellmunt, J. (2014). Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors. EJC Supplements, 12(1), 1-16. [Link]

  • Stephenson, E., & Higgins, J. M. G. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1324316. [Link]

  • Al-Suhaimi, E. A., & El-Gazzar, A. A. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Current Medicinal Chemistry, 30(1), 1-2. [Link]

  • Sharma, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 28(24), 8031. [Link]

  • Stuhlmiller, T. J., et al. (2022). A structure-based tool to interpret the significance of kinase mutations in clinical next generation sequencing in cancer. Frontiers in Oncology, 12, 988478. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Müller, S., & Chaikuad, A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 22-31. [Link]

  • Katsi, V., et al. (2015). Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists. World Journal of Cardiology, 7(12), 855. [Link]

  • Chen, H. X., & Cleck, J. N. (2009). Adverse effects of anticancer agents that target the VEGF pathway. Nature Reviews Clinical Oncology, 6(8), 465-477. [Link]

  • Jasim, S., Ozsari, L., & Habra, M. A. (2014). Multikinase inhibitors use in differentiated thyroid carcinoma. Biologics: Targets and Therapy, 8, 281. [Link]

  • Bery, N., & Simon, G. R. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. The Royal Society of Chemistry. [Link]

  • Müller, S., & Chaikuad, A. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. PubMed. [Link]

  • Johnson, J. L., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry, 67(1), 1-28. [Link]

  • Takeda, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 150(1), 1-3. [Link]

  • St-Laurent, J., & Cailhier, J. F. (2017). Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease. European Respiratory Review, 26(146). [Link]

  • Fernández, A., & Scott, G. K. (2008). Redesigning Kinase Inhibitors to Enhance Specificity. Journal of Medicinal Chemistry, 51(17), 5199-5202. [Link]

  • Li, Y., et al. (2023). Adverse reactions of four multi-targeted tyrosine kinase inhibitors: a descriptive analysis of the WHO-VigiAccess database. Frontiers in Pharmacology, 14, 1180208. [Link]

  • Jeon, J., et al. (2023). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]

  • Pérez-Faginas, R., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 625-636. [Link]

  • Yu, M., et al. (2007). Quinazoline derivatives as MC-I inhibitors: evaluation of myocardial uptake using Positron Emission Tomography in rat and non-human primate. Bioorganic & Medicinal Chemistry Letters, 17(17), 4907-4911. [Link]

  • Li, Y., et al. (2023). Adverse reactions of four multi-targeted tyrosine kinase inhibitors: a descriptive analysis of the WHO-VigiAccess database. ResearchGate. [Link]

  • Anastassiadis, T., et al. (2016). Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases. Cell Reports, 14(4), 975-985. [Link]

  • Segaert, S., et al. (2019). Dermatological Side Effects of Multikinase Inhibitors. ESMO. [Link]

  • Al-Suhaimi, E. A., & El-Gazzar, A. A. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Current Medicinal Chemistry, 30(1), 1-2. [Link]

  • Stephenson, E., & Higgins, J. M. G. (2023). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]

  • Kumar, A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(107), 105554-105589. [Link]

  • Al-Omair, M. A., et al. (2024). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. ResearchGate. [Link]

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Optimization

Technical Support Center: 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline Crystallization

Overview Welcome to the Technical Support Center for the crystallization of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7). The isolation of this specific intermediate presents two competing ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the crystallization of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7). The isolation of this specific intermediate presents two competing thermodynamic challenges. First, the highly lipophilic gem-difluoro group disrupts hydrogen bonding, frequently driving the system into a metastable miscibility gap known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. Second, the highly electrophilic 4-chloro pyrimidine core is exceptionally susceptible to nucleophilic aromatic substitution (SNAr) by trace water, leading to rapid hydrolysis.

This guide provides a causality-driven, self-validating framework to bypass these failure modes and achieve high-purity crystalline product.

Diagnostic Workflow

G Start Crude 4-Chloro-6,6-difluoro- 5,6,7,8-tetrahydroquinazoline Moisture Moisture > 500 ppm? Start->Moisture Hydrolysis Hydrolysis to Quinazolin-4-one Moisture->Hydrolysis Yes Cooling Cooling & Antisolvent Addition Moisture->Cooling No DrySolvent Use Anhydrous Solvents (e.g., CPME/Heptane) Hydrolysis->DrySolvent DrySolvent->Cooling LLPSCheck Droplets Observed? (Oiling Out / LLPS) Cooling->LLPSCheck LLPS Liquid-Liquid Phase Separation LLPSCheck->LLPS Yes Nucleation Nucleation & Crystal Growth LLPSCheck->Nucleation No Intervention Reheat, Add Seeds, Lower Cooling Rate LLPS->Intervention Intervention->Cooling Pure Pure Crystalline Product Nucleation->Pure

Figure 1: Diagnostic workflow for troubleshooting 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline.

Section 1: Troubleshooting Oiling Out (Liquid-Liquid Phase Separation)

Q: Why does my product form a milky emulsion or a heavy oil at the bottom of the flask instead of crystallizing? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS). The gem-difluoro modification on the cyclohexane ring significantly increases the hydrophobicity of the molecule while simultaneously eliminating hydrogen-bond donating capacity[1]. When the solution reaches supersaturation, the energetic barrier required to organize these lipophilic molecules into a rigid crystal lattice is higher than the barrier to form a disordered, solute-rich liquid phase[2]. Because the oil droplets act as an excellent solvent for impurities, oiling out severely degrades the final product purity.

Table 1: Thermodynamic and Kinetic Parameters: LLPS vs. Crystallization

ParameterLLPS (Oiling Out) StateCrystalline StateMechanistic Rationale
Phase State Disordered, solute-rich liquid emulsionRigid, ordered solid latticegem-difluoro group lipophilicity lowers lattice energy, favoring the liquid phase.
Cooling Rate Rapid (> 0.5 °C/min)Slow, linear (≤ 0.1 °C/min)Rapid cooling forces the system past the binodal curve into the miscibility gap[3].
Nucleation Energy Low activation barrierHigh activation barrierDroplet formation requires less activation energy than organizing a crystal lattice[2].
Impurity Rejection Poor (Droplets act as solvent)Excellent (Lattice exclusion)Oil droplets readily dissolve impurities, while a crystal lattice structurally excludes them.
Step-by-Step Protocol: Seeding-Assisted Anti-Solvent Crystallization

To bypass the miscibility gap, we must artificially lower the nucleation energy barrier using a controlled seeding protocol.

  • Anhydrous Dissolution: Dissolve the crude 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline in a minimal volume of anhydrous Cyclopentyl methyl ether (CPME) at 45 °C.

    • Self-Validation: The solution must be completely clear. Any persistent turbidity indicates insoluble impurities that must be hot-filtered prior to proceeding.

  • Metastable Zone Identification: Slowly add anhydrous heptane dropwise until the solution becomes barely turbid. Immediately add 1–2 drops of CPME until the solution just clears.

    • Causality: This precise solvent ratio places the system exactly at the edge of the metastable zone width (MSZW), primed for nucleation but avoiding spontaneous LLPS.

  • Seeding: Introduce 1–2 wt% of highly pure, crystalline seeds of the target compound.

    • Self-Validation: Observe the seeds for 10 minutes. If they dissolve, the system is undersaturated (add more heptane). If they melt into spherical oil droplets, the system has crossed the binodal curve into LLPS (reheat by 5 °C and add CPME). The seeds must remain suspended as sharp, faceted solids.

  • Aging: Hold the suspension isothermally at 45 °C for 60 minutes.

    • Causality: This allows the seeds to mature and initiate secondary nucleation, directing the thermodynamic pathway entirely toward the solid phase.

  • Controlled Cooling: Apply a strict linear cooling ramp of 0.1 °C/min down to 5 °C[4].

    • Self-Validation: Monitor the process using an in-situ probe (e.g., EasyViewer or FBRM). Particle counts should rise steadily without the appearance of spherical droplets[2].

  • Isolation: Filter the resulting suspension under a dry nitrogen blanket and wash the filter cake with cold, anhydrous heptane.

Section 2: Preventing Hydrolysis of the 4-Chloro Moiety

Q: My LC-MS shows a major byproduct at [M-Cl+OH] (mass shift of -18.5 Da). How do I prevent this? A: You are observing the hydrolysis of the 4-chloro group to the corresponding quinazolin-4-one. The 4-chloro position on the quinazoline ring is highly electrophilic. The electron-withdrawing nature of the fused gem-difluoro ring further depletes electron density at the C4 position, making the C-Cl bond exceptionally reactive toward nucleophilic attack by water.

Corrective Actions & Protocols:

  • Strict Moisture Control: Solvents must be dried over activated 3Å molecular sieves for at least 24 hours prior to use.

    • Self-Validation: Perform a Karl Fischer titration on your solvent mixture before adding the API. The moisture content must be strictly < 500 ppm.

  • Exclude Protic Antisolvents: Never use methanol, ethanol, or isopropanol as antisolvents. Alcohols can act as direct nucleophiles (yielding 4-alkoxyquinazolines) or carry trace water that initiates hydrolysis.

  • Inert Atmosphere Processing: The entire crystallization, including the final vacuum filtration, must be performed under a dry nitrogen or argon blanket. Atmospheric moisture condensing on a cold filter cake is a primary cause of late-stage hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use Process Analytical Technology (PAT) to detect oiling out early? A: Yes. In-situ microscopy (such as Mettler Toledo's EasyViewer) is highly recommended. If LLPS is occurring, the probe will show perfect, highly mobile spherical droplets. In contrast, true crystallization will display distinct, faceted geometric shapes[2]. If droplets are observed, immediately reheat the system by 5–10 °C until the droplets dissolve, adjust your solvent ratio, and restart the seeding protocol[3].

Q: What is the best solvent system to purify this specific compound? A: Based on the lipophilic nature of the gem-difluoro group and the extreme moisture sensitivity of the 4-chloro group, aprotic solvent/antisolvent pairs are mandatory. A CPME / Heptane or Toluene / Heptane system is highly recommended. Avoid ethyl acetate if trace acidic or basic impurities are present in your crude mixture, as ethyl acetate can undergo hydrolysis and generate water/acetic acid in situ.

Sources

Troubleshooting

Technical Support Center: Strategies to Mitigate Cytotoxicity of Novel Quinazoline Derivatives in Normal Cells

A Note on 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: As a Senior Application Scientist, it is my priority to provide accurate, data-driven guidance. Our initial literature and database review did not yield spec...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: As a Senior Application Scientist, it is my priority to provide accurate, data-driven guidance. Our initial literature and database review did not yield specific experimental data for "4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline". This suggests it may be a novel compound with limited publicly available information.[1] The following guide is therefore structured around the broader, well-documented class of quinazoline and tetrahydroquinazoline derivatives, which are frequently investigated as kinase inhibitors in oncology and other fields.[2][3][4] The principles and troubleshooting steps outlined here are based on established methodologies for reducing off-target toxicity of small molecule inhibitors and are directly applicable to your research with this novel agent.

Part 1: Understanding the Challenge: On-Target vs. Off-Target Cytotoxicity

Quinazoline derivatives often function by targeting specific cellular components, most commonly the ATP-binding pocket of protein kinases, to block signaling pathways essential for cancer cell proliferation.[4][5] However, cytotoxicity in normal (non-cancerous) cells is a significant hurdle in drug development. This toxicity can arise from two primary sources:

  • On-Target, Off-Tumor Toxicity: The inhibitor affects its intended target, but that target is also crucial for the survival and function of healthy cells. For example, a tubulin inhibitor will disrupt mitosis in rapidly dividing cancer cells but can also affect healthy cells with high turnover rates, like hematopoietic progenitors.

  • Off-Target Toxicity: The compound interacts with unintended molecular targets (e.g., other kinases, enzymes, or receptors) that are vital for normal cell function.[6] This is a common mechanism of action for many small molecule inhibitors and a major cause of clinical trial failure.[6]

Our goal is to maximize the therapeutic window—the concentration range where the compound is effective against cancer cells while having minimal impact on normal cells.

Part 2: Frequently Asked Questions (FAQs)

Here we address common initial questions researchers face when observing unexpected cytotoxicity in their normal cell lines.

Q1: My compound shows high cytotoxicity in my normal cell line control at the same concentration that is effective against my cancer cell line. What is the first thing I should check?

A1: The first step is to confirm the basics of your experimental setup to rule out artifacts. High cytotoxicity in control wells can often be traced back to issues with cell health, culture conditions, or the compound's formulation.[7] Before exploring complex biological mechanisms, verify the following:

  • Cell Health: Are your normal cells healthy, in a logarithmic growth phase, and at a low passage number? Over-confluency or cellular stress can lead to spontaneous cell death.[7]

  • Compound Solubility and Stability: Has your compound precipitated out of solution in the culture medium? Compound precipitation leads to inconsistent dosing and can cause physical stress to cells or interfere with assay readings. Always determine the solubility limit in your specific medium.

  • Solvent Concentration: Is the final concentration of your solvent (e.g., DMSO) consistent across all wells and kept at a non-toxic level, typically below 0.5%? Run a vehicle-only control to confirm the solvent itself is not the source of toxicity.

Q2: How can I determine if the cytotoxicity I'm seeing is an on-target or off-target effect?

A2: Differentiating between on-target and off-target effects is a critical step in understanding your compound's mechanism of action. A CRISPR/Cas9-based approach is a powerful method for this.[6]

  • The Workflow:

    • Use CRISPR/Cas9 to knock out the intended target of your compound in the cancer cell line.

    • Treat both the wild-type and knockout cells with your compound.

    • Interpretation: If the compound is still effective in the knockout cells, it indicates that its cytotoxic effects are mediated through one or more off-target interactions.[6] If the knockout cells become resistant to the compound, it validates that the cytotoxicity is primarily an on-target effect.

Q3: Could the metabolism of the compound be different in my normal cells versus my cancer cells, leading to toxic metabolites?

A3: Yes, differential metabolism is a key consideration. Cells, particularly those of hepatic origin or with high metabolic activity, express a range of cytochrome P450 (CYP) enzymes and other reductases that can modify small molecules.[8][9] This biotransformation can either detoxify a compound or, in some cases, convert it into a more reactive and cytotoxic metabolite.[8] For instance, the one-electron reduction of quinone moieties, common in some anti-cancer agents, can lead to the formation of highly reactive semiquinone metabolites that generate damaging reactive oxygen species (ROS).[8] Investigating the metabolic profile of your compound in both cell types may provide crucial insights.

Part 3: Troubleshooting Guide: High Cytotoxicity in Normal Cells

This section provides a structured approach to troubleshoot and mitigate cytotoxicity observed in your normal cell lines during in vitro experiments.

Problem Observed Potential Cause Troubleshooting Steps & Solutions
High background cell death in untreated normal cell controls. 1. Suboptimal Culture Conditions2. Handling-Induced Damage3. Reagent Quality1. Optimize Culture: Ensure cells are not over-confluent. Passage cells consistently and use media with the correct supplements. Test different lots of serum, as some may have high endogenous LDH activity or be of poor quality.[7]2. Gentle Handling: Use wide-bore pipette tips and avoid forceful pipetting during media changes or reagent additions to prevent physical damage to cell membranes.[10]3. Reagent Check: Use fresh, properly stored reagents. Avoid multiple freeze-thaw cycles.[11]
Cytotoxicity observed at unexpectedly low concentrations. 1. Compound Precipitation2. High Cellular Uptake in Normal Cells3. Off-Target Effects1. Verify Solubility: Check for precipitate under a microscope. If present, reduce the compound concentration or explore alternative formulation strategies (see Part 4).2. Uptake/Efflux Analysis: Compare the intracellular concentration of the compound in normal vs. cancer cells. Normal cells may lack the efflux pumps (like P-glycoprotein) that are often overexpressed in cancer cells, leading to higher intracellular accumulation.3. Target Deconvolution: If off-target effects are suspected (see FAQ A2), perform a kinase panel screen to identify unintended targets. This can guide medicinal chemistry efforts to improve selectivity.[12]
Cytotoxicity is cell-cycle dependent (e.g., affects rapidly dividing normal cells). On-Target, Off-Tumor Toxicity1. Dose & Schedule Optimization: Reduce the dose or dosing frequency in vivo. In vitro, consider shorter exposure times followed by a "washout" period to allow normal cells to recover.2. Cyclotherapy Approach: Consider co-administration with an agent that selectively arrests normal cells in a non-vulnerable phase of the cell cycle (e.g., a CDK4/6 inhibitor to induce G1 arrest), while the primary compound targets the cycling cancer cells.[13][14]
Compound shows good selectivity in vitro but high toxicity in vivo. 1. Poor Pharmacokinetics (PK)2. Formation of Toxic Metabolites3. Formulation Issues1. PK/PD Studies: Conduct animal studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[12]2. Metabolite ID: Analyze plasma and tissue samples to identify major metabolites and assess their individual toxicity profiles.3. Advanced Formulation: For compounds with poor solubility, explore lipid-based formulations or conversion to lipophilic salts to improve oral absorption and reduce variability.[15]

Part 4: Key Experimental Protocols & Mitigation Strategies

Strategy 1: Formulation Optimization to Enhance Solubility and Reduce Precipitation

Poor aqueous solubility is a common issue with kinase inhibitors.[15] Formulating the compound to keep it in solution is paramount to achieving consistent and reliable data.

Protocol: Preparation of a Lipid-Based Formulation

This protocol is adapted for early-stage in vitro screening.

  • Objective: To increase the apparent solubility of a hydrophobic compound in aqueous cell culture medium.

  • Materials:

    • Your quinazoline compound

    • Excipients such as Cremophor® EL, Polysorbate 80 (Tween® 80), or Solutol® HS 15.

    • Deionized water or PBS

    • Sterile filters (0.22 µm)

  • Methodology:

    • Prepare a high-concentration stock solution of your compound in a suitable excipient (e.g., 10 mg of compound in 100 µL of Cremophor® EL).

    • Warm the mixture gently (e.g., to 37°C) and vortex thoroughly to ensure complete dissolution.

    • Slowly add pre-warmed (37°C) cell culture medium or PBS to the excipient-drug mixture with continuous vortexing. This creates a self-emulsifying drug delivery system (SEDDS).

    • Sterile-filter the final formulation before adding it to your cell cultures.

    • Crucial Control: Always run a vehicle control with the same final concentration of the excipient to ensure it is not contributing to cytotoxicity.

Strategy 2: Selective Protection of Normal Cells using "Cyclotherapy"

The concept of cyclotherapy involves using a second drug to selectively arrest normal cells in a cell cycle phase where they are less sensitive to the primary cytotoxic agent, which targets proliferating cells.[13][14]

Protocol: G1 Arrest in Normal Cells to Mitigate Mitotic Inhibitor Toxicity
  • Objective: To protect normal cells from a compound that induces mitotic arrest (a common mechanism for quinazoline derivatives) by pre-treating with a CDK4/6 inhibitor.[14][16]

  • Materials:

    • Your quinazoline compound (presumed to be a mitotic inhibitor)

    • A CDK4/6 inhibitor (e.g., Palbociclib)

    • Normal and cancer cell lines

    • Reagents for cell cycle analysis (e.g., propidium iodide) and a flow cytometer.

  • Methodology:

    • Determine Arrest Concentration: Titrate the CDK4/6 inhibitor on your normal cell line to find the minimum concentration that induces a robust G1 arrest after 24 hours (confirm via flow cytometry).

    • Pre-treatment: Seed both normal and cancer cells. Treat the normal cells with the pre-determined concentration of the CDK4/6 inhibitor for 24 hours. Cancer cells (especially those with Rb mutations) are often resistant to CDK4/6 inhibition and will continue to cycle.[14]

    • Co-treatment: After 24 hours, add your quinazoline compound to both the pre-treated normal cells and the untreated cancer cells.

    • Assay: Incubate for the desired treatment duration (e.g., 48-72 hours) and then measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

    • Analysis: Compare the viability of the protected normal cells to unprotected normal cells and the cancer cells. A successful experiment will show a rightward shift in the IC50 curve for the protected normal cells, indicating a larger therapeutic window.

Part 5: Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for High Cytotoxicity

This diagram outlines the decision-making process when encountering high cytotoxicity in normal cell lines.

G start High Cytotoxicity Observed in Normal Cells check_basics Step 1: Verify Experimental Basics (Cell Health, Solubility, Solvent) start->check_basics issue_found Issue Identified & Resolved? check_basics->issue_found re_run Re-run Experiment issue_found->re_run Yes no_issue No Obvious Issues issue_found->no_issue No re_run->start differentiate Step 2: Differentiate On/Off-Target (e.g., CRISPR KO of Target) no_issue->differentiate on_target On-Target Toxicity differentiate->on_target KO cells resistant off_target Off-Target Toxicity differentiate->off_target KO cells still sensitive mitigate_on Step 3a: Mitigate On-Target Effects (Dose/Schedule, Cyclotherapy) on_target->mitigate_on mitigate_off Step 3b: Mitigate Off-Target Effects (Kinase Screen, Medicinal Chemistry) off_target->mitigate_off end Optimized Therapeutic Window mitigate_on->end mitigate_off->end

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Diagram 2: Cyclotherapy Experimental Workflow

This diagram illustrates the key steps in the selective protection protocol.

G cluster_normal Normal Cells cluster_cancer Cancer Cells start Start n_seed Seed Normal Cells start->n_seed c_seed Seed Cancer Cells start->c_seed n_pretreat Pre-treat 24h (CDK4/6 Inhibitor) n_seed->n_pretreat n_arrest G1 Arrest Confirmed (Flow Cytometry) n_pretreat->n_arrest n_treat Add Quinazoline Cmpd. n_arrest->n_treat n_assay Measure Viability n_treat->n_assay compare Compare IC50 Values (Protected vs. Unprotected) n_assay->compare c_wait Incubate 24h (No Pre-treatment) c_seed->c_wait c_prolif Continued Proliferation c_wait->c_prolif c_treat Add Quinazoline Cmpd. c_prolif->c_treat c_assay Measure Viability c_treat->c_assay c_assay->compare end End compare->end

Caption: Workflow for the cyclotherapy selective protection assay.

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). MDPI. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PMC. Available at: [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2021). Arabian Journal of Chemistry. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journals. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2017). Science Translational Medicine. Available at: [Link]

  • Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. (2014). PMC. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). ResearchGate. Available at: [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2025). Spandidos Publications. Available at: [Link]

  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. (2022). MDPI. Available at: [Link]

  • Protecting normal cells from the cytotoxicity of chemotherapy. (2012). PMC. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. (2025). MDPI. Available at: [Link]

  • Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail. (2001). PMC. Available at: [Link]

  • Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. (2022). PMC. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Available at: [Link]

  • Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. (2023). Oncotarget. Available at: [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. Available at: [Link]

  • Quinazolinone derivatives exhibiting their cytotoxicity against MCF‐7,... (2024). ResearchGate. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). MDPI. Available at: [Link]

  • Cell Death Troubleshooting in Cell Culture. Corning. Available at: [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). ACS Publications. Available at: [Link]

  • Mechanisms of small molecule inhibitors for tumor treatment. (2014). ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. Available at: [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2019). ResearchGate. Available at: [Link]

  • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Benchmarking Novel Candidates Against Established Agents

Introduction: Dihydroorotate Dehydrogenase as a Pivotal Therapeutic Target Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Dihydroorotate Dehydrogenase as a Pivotal Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential for the production of DNA, RNA, and other vital cellular components.[3] Rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected cells, have a high demand for pyrimidines, making DHODH an attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[4][5]

Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and subsequent apoptosis or cellular differentiation.[6][7] This mechanism provides a therapeutic window by selectively targeting rapidly dividing cells while sparing quiescent cells, which can rely on the pyrimidine salvage pathway.[8]

This guide provides a comparative overview of various DHODH inhibitors, with a focus on providing a framework for evaluating novel compounds like 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline. While specific preclinical data for 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is not extensively available in the public domain, the 5,6,7,8-tetrahydroquinazoline scaffold is a known motif in medicinal chemistry, with derivatives showing a range of biological activities.[9][10][11] This guide will therefore benchmark the performance of well-characterized DHODH inhibitors to provide a context for the evaluation of new chemical entities.

The DHODH-Inhibitor Interaction: A Mechanistic Overview

DHODH inhibitors typically bind to a hydrophobic tunnel near the ubiquinone binding site of the enzyme, thereby preventing the electron transfer necessary for the oxidation of dihydroorotate.[12] This allosteric inhibition effectively halts the de novo synthesis of pyrimidines. The efficacy of a DHODH inhibitor is therefore determined by its binding affinity, selectivity, and pharmacokinetic properties.

cluster_0 Mitochondrial Inner Membrane cluster_1 De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Ubihydroquinone Ubihydroquinone DHODH->Ubihydroquinone UMP UMP Orotate->UMP ... Ubiquinone Ubiquinone Ubiquinone->DHODH Co-substrate Electron_Transport_Chain Electron Transport Chain (Complex III) Ubihydroquinone->Electron_Transport_Chain UTP_CTP UTP_CTP UMP->UTP_CTP -> UTP -> CTP RNA_Synthesis RNA_Synthesis UTP_CTP->RNA_Synthesis RNA Synthesis dUTP_dCTP dUTP_dCTP UTP_CTP->dUTP_dCTP -> dUTP -> dCTP DNA_Synthesis DNA_Synthesis dUTP_dCTP->DNA_Synthesis DNA Synthesis DHODH_Inhibitor DHODH Inhibitor (e.g., 4-Chloro-6,6-difluoro- 5,6,7,8-tetrahydroquinazoline) DHODH_Inhibitor->DHODH Inhibition

Caption: DHODH signaling pathway and point of inhibition.

Comparative Analysis of DHODH Inhibitors

The following tables summarize the key performance indicators for several well-characterized DHODH inhibitors, providing a benchmark for the evaluation of novel compounds.

Table 1: In Vitro Potency and Cellular Activity
CompoundTargetIC50 (nM)Cell Proliferation IC50 (nM)Cell Line(s)Reference(s)
Leflunomide (active metabolite A77 1726) Human DHODH~179Varies (µM range)Lymphocytes, various cancer cells
Teriflunomide Human DHODH~307Varies (µM range)Lymphocytes, various cancer cells[4]
Brequinar Human DHODH~5.2Varies (nM to µM range)Various cancer cells[4][12]
ASLAN003 (Farudodstat) Human DHODH35152-582AML cell lines (THP-1, MOLM-14, KG-1)
BAY 2402234 Human DHODH~0.97Sub-nanomolar to low-nanomolarAML and DLBCL cell lines
HOSU-53 Human DHODH0.95Not specifiedMOLM-13 (AML)
Table 2: Preclinical and Clinical Overview
CompoundDevelopment StageKey IndicationsNotable Preclinical/Clinical FindingsReference(s)
Leflunomide ApprovedRheumatoid Arthritis, Psoriatic ArthritisProdrug, rapidly converted to teriflunomide in vivo.[2]
Teriflunomide ApprovedRelapsing Multiple SclerosisReduces relapse rate and disability progression.[2]
Brequinar Clinical TrialsCancer (historically), Viral InfectionsLimited efficacy in solid tumors in early trials; potent antiviral activity.[4][5]
ASLAN003 (Farudodstat) Clinical TrialsAcute Myeloid Leukemia (AML)Induces differentiation and apoptosis in AML cells; well-tolerated in Phase 1.
BAY 2402234 Clinical TrialsMyeloid Malignancies, DLBCLPotent anti-tumor efficacy in preclinical models; Phase 1 ongoing.[13]
HOSU-53 Clinical TrialsSolid Tumors, LymphomasFavorable preclinical profile compared to other DHODH inhibitors.[1]

Experimental Protocols for DHODH Inhibitor Characterization

To ensure the rigorous evaluation of novel DHODH inhibitors like 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key assays.

DHODH Enzymatic Inhibition Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCIP), an artificial electron acceptor. The rate of DCIP reduction is proportional to DHODH activity.

Principle: DHODH oxidizes dihydroorotate to orotate, and the electrons are transferred via a coenzyme Q analog to DCIP. The reduction of blue DCIP to a colorless form is measured spectrophotometrically.[14]

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Coenzyme Q0 (or other suitable analog like decylubiquinone)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Test compound (e.g., 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline) and reference inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 15 nM of recombinant human DHODH to each well (except for the blank). Add the diluted test compounds to the respective wells. For the positive control (no inhibitor), add Assay Buffer with the same final DMSO concentration. For the blank, add only Assay Buffer. Incubate at room temperature for 10 minutes.[14]

  • Reaction Initiation: Prepare a substrate mixture containing 500 µM DHO, 100 µM Coenzyme Q0, and 120 µM DCIP in Assay Buffer.[14] Initiate the reaction by adding the substrate mixture to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Start Start Prepare_Reagents Prepare Reagents (Assay Buffer, DHO, CoQ0, DCIP, Inhibitors) Start->Prepare_Reagents Plate_Setup Plate Setup (96-well) - Add DHODH enzyme - Add serially diluted inhibitor - Add controls (no inhibitor, no enzyme) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at RT for 10 min Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate Mixture) Pre_incubation->Initiate_Reaction Kinetic_Reading Kinetic Reading (Measure Absorbance at 600 nm over time) Initiate_Reaction->Kinetic_Reading Data_Analysis Data Analysis - Calculate reaction rates - Determine % inhibition - Calculate IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the DHODH enzymatic inhibition assay.

Cell Proliferation Assay (CCK-8/MTT)

This assay determines the effect of a DHODH inhibitor on the proliferation and viability of cancer cell lines.

Principle: The Cell Counting Kit-8 (CCK-8) and MTT assays are colorimetric methods that measure the metabolic activity of viable cells. In the CCK-8 assay, a water-soluble tetrazolium salt (WST-8) is reduced by cellular dehydrogenases to a soluble formazan dye. In the MTT assay, a yellow tetrazolium salt is reduced to an insoluble purple formazan, which is then solubilized. The amount of formazan produced is proportional to the number of viable cells.[15][16]

Materials:

  • Cancer cell line of interest (e.g., AML, lung, or colon cancer cell lines)

  • Complete cell culture medium

  • Test compound and reference inhibitors

  • CCK-8 or MTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 10 µL of serially diluted test compound and reference inhibitors to the respective wells. Include vehicle-treated control wells. Incubate for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[17]

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible. Then, add 100 µL of solubilization solution and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.[16]

  • Absorbance Measurement:

    • For CCK-8: Measure the absorbance at 450 nm.[17]

    • For MTT: Measure the absorbance at 570 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using a dose-response curve.

In Vivo Pharmacokinetic Studies in Mice

Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a novel inhibitor.

Principle: The test compound is administered to mice, and blood samples are collected at various time points. The concentration of the compound in the plasma is then quantified using a suitable analytical method, typically LC-MS/MS.

Procedure (Generalized):

  • Animal Model: Use a suitable strain of mice (e.g., BALB/c or C57BL/6).

  • Compound Formulation and Administration: Formulate the test compound in a suitable vehicle for the intended route of administration (e.g., oral gavage or intravenous injection). Administer a single dose of the compound to the mice.[18]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[18]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[7]

Conclusion and Future Directions

The landscape of DHODH inhibitors is evolving, with newer generation compounds demonstrating high potency and promising preclinical and clinical activity. For a novel compound like 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline to be considered a viable candidate, it must demonstrate competitive or superior performance in the assays described above. Key differentiators will be its enzymatic potency, cellular efficacy, selectivity, and, crucially, its pharmacokinetic profile and in vivo efficacy.

The provided experimental frameworks offer a robust system for the head-to-head comparison of novel DHODH inhibitors against established and emerging therapies. A thorough characterization of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline using these methods will be essential to elucidate its therapeutic potential and position it within the competitive field of DHODH-targeted drug discovery.

References

  • Xiong, Y. et al. (2020). Novel and potent inhibitors targeting DHODH, a rate-limiting enzyme in de novo pyrimidine biosynthesis, are broad-spectrum antiviral against RNA viruses including newly emerged coronavirus SARS-CoV-2. bioRxiv. Available at: [Link]

  • Xiong, Y. et al. (2022). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 13(10), 759-778. Available at: [Link]

  • Wang, L. et al. (2018). Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Haematologica, 103(11), 1861-1871. Available at: [Link]

  • MDPI (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI. Available at: [Link]

  • Hancock Lab (2026). Dehydrogenase Assays. Hancock Lab. Available at: [Link]

  • Xiong, Y. et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. PubMed. Available at: [Link]

  • Sahu, U. et al. (2023). NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy. Journal of Hematology & Oncology, 16(1), 1-19. Available at: [Link]

  • Chen, C. et al. (2025). Translational pharmacokinetic-pharmacodynamic modeling of a novel oral dihydroorotate dehydrogenase (DHODH) inhibitor, HOSU-53 (JBZ-001). Pharmaceutics, 17(4), 412. Available at: [Link]

  • Umehara, T. et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2269-2278. Available at: [Link]

  • MDPI (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI. Available at: [Link]

  • Christian, C. A. et al. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife, 12, e85425. Available at: [Link]

  • Zhang, N. et al. (2013). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (76), e50382. Available at: [Link]

  • Christian, S. et al. (2022). Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia. Frontiers in Oncology, 12, 829141. Available at: [Link]

  • Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]

  • Sun, H. et al. (2022). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology, 13, 961917. Available at: [Link]

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  • Wang, Y. et al. (2025). Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Baumgart, L. et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 286(14), 2729-2743. Available at: [Link]

  • El-Sayed, N. N. E. et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103407. Available at: [Link]

  • Sun, D. et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2. 2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 61(15), 6845-6861. Available at: [Link]

  • Azmi, S. M. et al. (2025). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Translational Medicine, 23(1), 1-17. Available at: [Link]

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  • Osipyan, A. S. et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2231. Available at: [Link]

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Comparative

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Quinazolines

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its versatility allows for a wide range of biological activities, from anticancer and antimicrobial to anti-inflammatory effects. A key strategy in modern drug design to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated quinazolines, supported by experimental data, to illuminate the nuanced impact of this "magic bullet" of medicinal chemistry.

The Strategic Role of Fluorine in Quinazoline Drug Design

The incorporation of fluorine into a quinazoline molecule is a deliberate and strategic decision aimed at modulating its physicochemical and pharmacokinetic properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to several advantageous changes:

  • Enhanced Metabolic Stability: Fluorination can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, a primary route of drug degradation. This often leads to a longer half-life and improved bioavailability.

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and potency.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and membrane permeability, which can be fine-tuned to optimize drug absorption, distribution, and target engagement.[1]

This guide will now delve into a comparative analysis of fluorinated and non-fluorinated quinazolines across various therapeutic areas, supported by experimental evidence.

Comparative Efficacy Analysis

Anticancer Activity: The Case of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and quinazoline-based tyrosine kinase inhibitors (TKIs) have shown significant success. Fluorination has been shown to play a crucial role in enhancing the potency of these inhibitors.

A computational study on a difluorinated inhibitor, 25g , and its unfluorinated counterpart, 25a , against the resistant EGFR L858R/T790M/C797S triple mutant, revealed that the two fluorine substituents in 25g were key to its 4.23-fold greater potency.[2] The study suggested a positive cooperativity effect of the fluorine atoms, increasing the stability of the complex with the target enzyme.[2]

CompoundSubstituentsTargetIC50 (nM)Fold Improvement (vs. Non-Fluorinated)Reference
25a UnfluorinatedEGFRTM21.5-[2]
25g DifluorinatedEGFRTM5.14.23[2]

A comparison of the inhibitory activity of a difluorinated quinazoline inhibitor and its non-fluorinated analog against a resistant EGFR triple mutant.

Further evidence comes from a study on 4-anilinoquinazoline EGFR inhibitors, where halogen substitution at the 3'-anilino position significantly impacted potency. The fluorine-substituted analog showed a more than 7-fold increase in inhibitory activity compared to the non-halogenated parent compound.[3]

Halogen at C3'IC50 (nM)
Hydrogen29
Fluorine 3.8
Chlorine0.31
Bromine0.025
Iodine0.89

Impact of halogen substitution on the inhibitory potency of 4-anilinoquinazoline EGFR inhibitors.

Antimicrobial Activity: A Clear Advantage

In the fight against microbial resistance, fluorination has proven to be a valuable strategy in enhancing the efficacy of quinazoline-based antibacterial agents. A comparative analysis of Schiff bases derived from 3-amino-2-methyl-quinazolin-4(3H)-one demonstrated a clear trend of increased potency with fluorination.

Compound IDSubstituent on Benzaldehyde RingTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
1 4-Chloro (Non-Fluorinated)Staphylococcus aureus62.5
5 4-Fluoro Staphylococcus aureus31.25
2 4-Nitro (Non-Fluorinated)Staphylococcus aureus125
6 2-Fluoro Staphylococcus aureus62.5

Head-to-head comparison of the antimicrobial activity of fluorinated and non-fluorinated quinazoline Schiff bases.

The data indicates that the fluorinated derivatives consistently exhibit lower MIC values, signifying greater antibacterial potency.

Metabolic Stability: A Positional Play

The position of fluorine substitution on the quinazoline scaffold can have a dramatic effect on metabolic stability. A study evaluating [18F]fluoroanilinoquinazolines revealed that the 4-fluoro-substituted compounds underwent rapid metabolism.[4] In contrast, the 2- and 3-fluoroaniline derivatives were significantly more stable in human hepatocytes.[4] This highlights the importance of the strategic placement of fluorine to block metabolic hotspots effectively.

Compound SeriesMetabolism in Human Hepatocytes (Parent Compound Remaining after 2 hours)
4-[18F]fluoroanilinoquinazolines<10%
2-[18F]fluoroanilinoquinazolines~60-70%
3-[18F]fluoroanilinoquinazolines>80%

Comparative metabolic stability of positional isomers of fluoroanilinoquinazolines.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline compounds (fluorinated and non-fluorinated) in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

EGFR Tyrosine Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase. The amount of phosphorylation is quantified, often using methods like ELISA or radiometric assays.

Protocol:

  • Reaction Setup: In a 96-well plate, add the EGFR kinase, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound (fluorinated or non-fluorinated quinazoline) in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the level of substrate phosphorylation. For an ELISA-based assay, this involves transferring the mixture to a substrate-coated plate, followed by the addition of a phospho-specific antibody conjugated to an enzyme (e.g., HRP). A colorimetric substrate is then added, and the absorbance is measured.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity Assay (Broth Microdilution)

Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the quinazoline compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Concepts

Experimental Workflow for Comparative Efficacy

G cluster_synthesis Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis Synth_NF Synthesize Non-Fluorinated Quinazoline Analog Anticancer Anticancer Assays (e.g., EGFR Inhibition, Cytotoxicity) Synth_NF->Anticancer Test Compound Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Synth_NF->Antimicrobial Test Compound Metabolic Metabolic Stability Assays (e.g., Microsomal Stability) Synth_NF->Metabolic Test Compound Synth_F Synthesize Fluorinated Quinazoline Analog Synth_F->Anticancer Test Compound Synth_F->Antimicrobial Test Compound Synth_F->Metabolic Test Compound Compare Compare Efficacy Metrics (IC50, MIC, Half-life) Anticancer->Compare Generate Data Antimicrobial->Compare Generate Data Metabolic->Compare Generate Data

Caption: A generalized workflow for the synthesis and comparative biological evaluation of fluorinated and non-fluorinated quinazoline analogs.

The Impact of Fluorination on Quinazoline Properties

G cluster_properties Altered Properties cluster_outcomes Improved Therapeutic Outcomes Quinazoline Quinazoline Scaffold Fluorination Fluorination Quinazoline->Fluorination Fluorinated_Q Fluorinated Quinazoline Fluorination->Fluorinated_Q Metabolic_Stability Increased Metabolic Stability Fluorinated_Q->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Fluorinated_Q->Binding_Affinity Physicochemical Modified Physicochemical Properties (Lipophilicity, pKa) Fluorinated_Q->Physicochemical Efficacy Increased Efficacy (Lower IC50/MIC) Metabolic_Stability->Efficacy Bioavailability Improved Bioavailability Metabolic_Stability->Bioavailability Binding_Affinity->Efficacy Binding_Affinity->Bioavailability Physicochemical->Efficacy Physicochemical->Bioavailability

Caption: Logical diagram illustrating how fluorination of the quinazoline scaffold leads to altered properties and potentially improved therapeutic outcomes.

Conclusion

The strategic incorporation of fluorine into the quinazoline scaffold is a powerful and well-validated approach in modern drug discovery. The experimental data presented in this guide clearly demonstrates that fluorination can significantly enhance the efficacy of quinazoline derivatives across various therapeutic applications, including anticancer and antimicrobial activities. Furthermore, the position of fluorine substitution is critical for optimizing metabolic stability. By understanding the profound effects of fluorination, researchers can more effectively design and develop next-generation quinazoline-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Zhou, Y., et al. (2020). Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation. Journal of Chemical Information and Modeling. [Link]

  • Al-Omary, F. A. M., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules. [Link]

  • Wuest, M., et al. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Nuclear Medicine and Biology. [Link]

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Validation

Comparative Analysis of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline Analogs: A Guide to Structure-Activity Relationship (SAR) and Drug Design

An In-Depth Technical Guide for Drug Development Professionals Executive Summary: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This guide focuses on the specific, yet sparsely documented, class of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline analogs. Due to the limited direct research on this exact scaffold, this document provides a comprehensive comparative analysis built from the well-established structure-activity relationships (SAR) of its constituent fragments: the 4-anilinoquinazoline core, the 5,6,7,8-tetrahydro ring system, and the critical 6,6-difluoro substitution. By dissecting the known impact of each component, we construct a predictive SAR model and propose a strategic framework for designing and evaluating novel analogs. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering foundational insights, detailed experimental protocols, and a logical pathway for exploring this promising chemical space.

Part 1: The Quinazoline Scaffold: A Privileged Core in Kinase Inhibition

The flat, aromatic quinazoline ring system is a well-established pharmacophore, particularly for inhibitors targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Dysregulation of these kinases is a hallmark of many cancers, making them prime therapeutic targets.[2][3]

Foundational SAR of 4-Anilinoquinazoline Kinase Inhibitors

The vast majority of quinazoline-based kinase inhibitors feature a 4-anilino substitution. This specific arrangement allows for critical hydrogen bonding interactions with the kinase hinge region, mimicking the adenine portion of ATP. The SAR for these inhibitors is well-understood:

  • Quinazoline Core: The nitrogen at position 1 (N1) acts as a crucial hydrogen bond acceptor, typically interacting with a backbone N-H of a key amino acid in the kinase hinge (e.g., Met793 in EGFR). The quinazoline ring itself provides a rigid scaffold for orienting the other functional groups.

  • 4-Anilino Moiety: The N-H group of the aniline linker is essential, acting as a hydrogen bond donor to a backbone carbonyl in the hinge region (e.g., Thr790 in EGFR).[4]

  • 6- and 7-Position Substitutions: The "southern" region of the quinazoline core, specifically positions 6 and 7, is a critical area for modulation. The introduction of small, electron-donating alkoxy groups (e.g., methoxy, ethoxy) often dramatically increases potency. This is a defining feature of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[4] These groups extend into a solvent-exposed region, where they can enhance binding affinity and modulate physicochemical properties.

Table 1: Comparison of Clinically Approved Quinazoline-Based EGFR Inhibitors

Compound4-Position Substituent6,7-Position SubstituentsTarget(s)EGFR IC₅₀ (nM)
Gefitinib 3-Chloro-4-fluoroaniline6-H, 7-MethoxyEGFR3.22[1]
Erlotinib 3-Ethynylaniline6,7-bis(2-Methoxyethoxy)EGFR~2
Lapatinib 3-Chloro-4-(3-fluorobenzyloxy)aniline6-(5-(1-Methyl-ethyl)oxazol-2-yl)EGFR, HER227.06[1]
Afatinib (R)-1-Phenylethylamine6-Nitro -> AcrylamideEGFR (irreversible)~0.5

Note: IC₅₀ values can vary based on assay conditions. The data presented is for comparative purposes.

cluster_EGFR EGFR Kinase Domain (ATP Pocket) cluster_Inhibitor 4-Anilinoquinazoline Inhibitor MET793 Met793 (Hinge) THR790 Thr790 (Hinge) GATEKEEPER Thr790 (Gatekeeper Residue) SOLVENT Solvent-Exposed Region N1 Quinazoline N1 N1->MET793 H-Bond Acceptor ANILINE_NH Aniline N-H ANILINE_NH->THR790 H-Bond Donor POS_6_7 6,7-Substituents POS_6_7->SOLVENT Interaction

Caption: Key interactions of a 4-anilinoquinazoline inhibitor in the EGFR ATP-binding site.

Part 2: Impact of the 5,6,7,8-Tetrahydro-Ring System

Replacing the aromatic benzene portion of the quinazoline core with a saturated 5,6,7,8-tetrahydrocyclohexane ring fundamentally alters the molecule's geometry, transitioning it from a planar structure to a three-dimensional one. This has profound implications for its potential biological targets and SAR.

  • Change in Geometry and Lipophilicity: The sp³-hybridized carbons of the tetrahydro-ring introduce a "puckered" conformation (typically a chair or boat conformer). This 3D shape can be advantageous for fitting into non-planar binding pockets that are inaccessible to flat aromatic systems. Concurrently, the removal of aromaticity and the addition of hydrogen atoms generally increases the molecule's lipophilicity (LogP).

  • Altered Target Profile: While the pyrimidine portion of the scaffold can still engage in hinge-binding interactions with kinases, the overall change in shape often leads to activity against different targets. For instance, various 5,6,7,8-tetrahydroquinazoline derivatives have been identified as potent sigma-1 (σ1) receptor antagonists for pain management and as microtubule targeting agents, demonstrating the scaffold's versatility.[5][6]

Part 3: The Role of Key Substituents: 4-Chloro and 6,6-Difluoro Groups

The 4-Chloro Position: A Synthetic Linchpin

The chlorine atom at the 4-position is not typically a key binding element itself. Instead, its primary role is that of a versatile synthetic handle. As an excellent leaving group, it readily undergoes nucleophilic aromatic substitution (SₙAr) with a wide array of nucleophiles, including anilines, aliphatic amines, and alcohols.[7][8] This allows for the rapid generation of diverse chemical libraries to probe the SAR of the 4-position substituent, which is critical for target affinity and selectivity.

The 6,6-Difluoro Moiety: A Strategic Bioisosteric Replacement

The introduction of a geminal difluoro group at the 6-position is a sophisticated medicinal chemistry strategy. Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's biological profile.[9]

  • Metabolic Stability: The benzylic 6-position in a standard tetrahydroquinazoline is a potential site for metabolic oxidation by cytochrome P450 enzymes. Replacing the two hydrogen atoms with fluorine atoms effectively blocks this metabolic pathway, which can increase the compound's half-life and oral bioavailability.[10]

  • Conformational Rigidity: The bulky and electronegative fluorine atoms can restrict the conformational flexibility of the cyclohexane ring. This "conformational locking" can pre-organize the molecule into a more favorable binding conformation, reducing the entropic penalty upon binding to a target.[11]

  • Modulation of Physicochemical Properties:

    • Lipophilicity: While a single fluorine can increase lipophilicity, a CF₂ group often acts as a lipophilic hydrogen bond acceptor and can have complex effects on overall LogP.

    • pKa Alteration: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby basic nitrogen atoms (N1 and N3) in the pyrimidine ring, which can affect their ionization state at physiological pH and alter binding interactions.

cluster_Bioisostere Bioisosteric Replacement at C6 Parent Parent C6-Methylene (CH₂) - Metabolically vulnerable - Flexible Fluoro Gem-Difluoro (CF₂) - Metabolically stable - Conformationally restricted - Modulates pKa Parent->Fluoro Replacement leads to

Caption: The strategic replacement of a CH₂ group with a CF₂ group to enhance drug properties.

Part 4: Proposed Drug Design and Evaluation Workflow

Given the analysis above, a logical workflow can be designed to explore the SAR of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline analogs, particularly as potential kinase inhibitors.

Start Start: 4-Chloro-6,6-difluoro- 5,6,7,8-tetrahydroquinazoline Library Synthesize Analog Library (SₙAr at C4 with diverse anilines) Start->Library Kinase_Screen Primary Screen: Kinase Panel (e.g., EGFR, VEGFR-2) Library->Kinase_Screen Hit_ID Identify 'Hits' (Compounds with >50% inhibition) Kinase_Screen->Hit_ID IC50 Determine IC₅₀ Values for Hits Hit_ID->IC50 Cell_Assay Cell-Based Assay: Cytotoxicity (e.g., MTT on A549 cells) IC50->Cell_Assay SAR_Analysis Analyze SAR Data (Relate structure to activity) Cell_Assay->SAR_Analysis Optimization Lead Optimization: Synthesize focused follow-up library SAR_Analysis->Optimization

Caption: Proposed workflow for the design and evaluation of novel analogs.

Table 2: Proposed Initial Library for SAR Exploration

Analog SeriesC4-Substituent RationalePredicted Impact
Series A: Classic Kinase Motifs Small, substituted anilines (e.g., 3-chloroaniline, 3-ethynylaniline)Test hypothesis that the scaffold can target kinase ATP pockets.
Series B: Solubility Enhancement Anilines with polar groups (e.g., morpholine, piperazine)Improve aqueous solubility and cell permeability.
Series C: Aliphatic Amines Non-aromatic amines (e.g., cyclopropylamine, piperidine)Explore non-kinase targets by moving away from the flat aniline motif.
Series D: C2-Position Analogs Introduce small groups (e.g., methyl, phenyl) at the C2 position.Probe interactions in other regions of the binding pocket.[5]

Part 5: Key Experimental Protocols

To validate the biological activity of newly synthesized analogs, standardized and robust assays are essential. The following are detailed, step-by-step protocols for a primary biochemical kinase assay and a secondary cell-based cytotoxicity assay.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from commercially available kits and measures the ability of a compound to inhibit VEGFR-2 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[12][13]

Materials:

  • Recombinant human VEGFR-2 kinase

  • 5x Kinase Buffer

  • ATP (500 µM stock)

  • PTK Substrate (e.g., Poly-(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Kinase-Glo™ Max detection reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with distilled water. If desired, add DTT to a final concentration of 1 mM.

  • Compound Dilution: Prepare serial dilutions of the test compounds in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 10%) to ensure the final DMSO concentration in the assay does not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK Substrate. For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, and 1 µL of PTK Substrate (10 mg/ml), and 17 µL of water.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound to "Test Inhibitor" wells.

    • Add 5 µL of the buffer with DMSO (no compound) to "Positive Control" and "Blank" wells.

    • Add 25 µL of the Master Mix to all wells except the "Blank" wells.

  • Enzyme Addition: Thaw VEGFR-2 kinase on ice. Dilute the kinase to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Initiate Reaction:

    • Add 20 µL of diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.

    • Add 20 µL of 1x Kinase Buffer (no enzyme) to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Allow the Kinase-Glo™ Max reagent to equilibrate to room temperature.

    • Add 50 µL of the reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Data Acquisition: Read the luminescence on a microplate reader. The "Blank" value should be subtracted from all other readings. Percent inhibition is calculated relative to the "Positive Control".

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[14] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]

Materials:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT Labeling Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "no cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the MTT Labeling Reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. Viable cells will produce purple crystals.

  • Solubilization: Add 100 µL of the Solubilization Solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Incubation (Overnight): Allow the plate to stand overnight in the incubator to ensure all formazan is dissolved.

  • Data Acquisition: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Analysis: Subtract the background absorbance from the "no cell" wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Conclusion and Future Directions

The 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline scaffold represents an intriguing, underexplored area of chemical space. While direct experimental data is lacking, a robust, predictive SAR model can be constructed by analyzing its core components. The quinazoline-pyrimidine portion provides a proven anchor for kinase hinge binding, the tetrahydro-ring offers a 3D geometry for exploring new target classes, and the 6,6-difluoro modification is a sound strategy for enhancing metabolic stability and modulating physicochemical properties. The true potential of these analogs will be unlocked through systematic synthesis and biological evaluation, following the logical design and testing workflow outlined in this guide. Future research should focus on library synthesis via SₙAr at the 4-position, followed by rigorous screening against a panel of cancer-relevant kinases and subsequent cell-based validation to identify promising lead compounds for further development.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Chen, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]

  • Cighir, C., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Retrieved from [Link]

  • Inamdar, S., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals. Retrieved from [Link]

  • Song, J., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Denny, W. A., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Tan, J., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Current Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Molecules. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[13][14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Retrieved from [Link]

  • Molecules. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[13][14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

Sources

Comparative

Scaffold vs. Standard: A Comparative Guide to 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline and Methotrexate

In early-stage drug discovery, comparing a mature clinical therapeutic like Methotrexate (MTX) to a novel synthetic intermediate like 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CDTQ) requires a paradigm shift....

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Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery, comparing a mature clinical therapeutic like Methotrexate (MTX) to a novel synthetic intermediate like 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CDTQ) requires a paradigm shift. We are not comparing two finished drugs; rather, we are comparing a clinical standard against a next-generation chemical scaffold designed to overcome the standard's inherent biological limitations.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind why researchers are pivoting from traditional pteridine-based antifolates to fluorinated quinazoline scaffolds, supported by self-validating experimental workflows.

Mechanistic Causality: Overcoming Transport Resistance

The Limitation of Methotrexate (MTX)

Methotrexate is the gold-standard dihydrofolate reductase (DHFR) inhibitor. However, its pteridine-based structure is highly polar. To enter target cells, MTX relies almost exclusively on active transport via the Reduced Folate Carrier (RFC). In clinical oncology, resistance frequently emerges due to inherent defects in drug uptake caused by the downregulation or mutation of the RFC gene . Once the transporter is compromised, MTX loses its efficacy, necessitating alternative chemical strategies.

The Strategic Advantage of the CDTQ Scaffold
  • The gem-Difluoro Group (Positions 6,6): The judicious introduction of fluorine profoundly alters the molecule's physicochemical properties without adding steric bulk. The highly electronegative fluorine atoms lower the pKa of adjacent basic centers, increasing the fraction of un-ionized drug at physiological pH. This boosts lipophilicity, allowing the resulting inhibitor to enter cells via passive membrane diffusion, entirely bypassing the RFC . Furthermore, the strong C-F bonds block cytochrome P450-mediated metabolic oxidation at the 6-position.

  • The 4-Chloro Substituent: This acts as an electrophilic "warhead" for Nucleophilic Aromatic Substitution (SNAr). It allows researchers to rapidly attach diverse anilines or amines to the 4-position, generating libraries of lipophilic DHFR inhibitors.

Uptake MTX Methotrexate (MTX) RFC Reduced Folate Carrier (RFC) MTX->RFC Polar Transport CDTQ CDTQ-Derived Inhibitor Passive Passive Diffusion CDTQ->Passive Lipophilic DHFR Intracellular DHFR Target RFC->DHFR Intracellular Entry Passive->DHFR Bypasses RFC Resist RFC Mutation (Resistance) Resist->RFC Blocks Transport

Cellular uptake pathways demonstrating how lipophilic CDTQ derivatives bypass MTX resistance.

Physicochemical & Pharmacological Profiling

The following table summarizes the quantitative and qualitative differences between the formulated drug and the preclinical scaffold.

ParameterMethotrexate (MTX)CDTQ (Scaffold)
Classification Formulated Clinical Drug (Antifolate)Preclinical Synthetic Intermediate
Core Structure Pteridine ringFluorinated Quinazoline
Cellular Entry Mechanism Active transport (RFC-dependent)Passive diffusion (Lipophilic derivatives)
Metabolic Liability Polyglutamylation required for retentionHigh stability (gem-difluoro blocks oxidation)
Primary Target Dihydrofolate Reductase (DHFR)DHFR / Thymidylate Synthase (Post-synthesis)
Molecular Weight 454.44 g/mol 204.60 g/mol

Self-Validating Experimental Workflows

To objectively compare the performance of MTX against inhibitors derived from the CDTQ scaffold, researchers must utilize a parallel screening workflow. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol 1: Establishing the MTX Resistance Baseline

Objective: Quantify the loss of MTX efficacy in transport-deficient cell lines.

  • Cell Seeding: Plate wild-type acute lymphoblastic leukemia cells (e.g., CCRF-CEM) and an RFC-deficient subline (e.g., CEM/MTX) in 96-well plates at 1×104 cells/well.

  • Drug Treatment: Treat both lines with a titrated dose-response of MTX ranging from 0.1 nM to 100 µM for 72 hours.

  • Viability Assay: Add CellTiter-Glo® luminescent reagent to quantify ATP levels as a proxy for cell viability.

  • Self-Validation Check: Calculate the Resistance Factor (RF = IC₅₀ Resistant / IC₅₀ WT). An RF > 50 confirms the RFC-deficient phenotype, effectively validating the cell line model for subsequent scaffold testing.

Protocol 2: CDTQ Derivatization and Efficacy Screening

Objective: Synthesize a lipophilic inhibitor from the CDTQ scaffold and prove it overcomes MTX resistance.

  • SNAr Derivatization: React CDTQ (1.0 eq) with a target lipophilic aniline (1.2 eq) in isopropanol containing N,N-Diisopropylethylamine (DIPEA) at 80°C for 4 hours.

  • Purification & Validation: Purify the product via flash chromatography.

    • Self-Validation Check: Perform LC-MS on the purified fraction. A complete disappearance of the CDTQ parent mass (m/z ~204.6) and the appearance of the target product mass confirms the successful displacement of the 4-chloro group.

  • In Vitro Screening: Expose the validated CEM/MTX resistant cell line to the newly synthesized CDTQ-derivative using the exact parameters from Protocol 1.

    • Self-Validation Check: If the IC₅₀ of the CDTQ-derivative in the CEM/MTX line is statistically equivalent to its IC₅₀ in the wild-type CCRF-CEM line, the hypothesis is confirmed: the fluorinated scaffold successfully bypassed the RFC transport mutation.

Workflow Sub1 MTX Standard Step1A Dose-Response in Wild-Type Cells Sub1->Step1A Sub2 CDTQ Scaffold Step1B SNAr Derivatization (Amine Addition) Sub2->Step1B Step2A Screening in RFC-Null Cells Step1A->Step2A Step2B In Vitro DHFR Enzymatic Assay Step1B->Step2B OutA Resistance Baseline Step2A->OutA OutB Lead Candidate Selection Step2B->OutB OutA->OutB Compare Efficacy

Parallel experimental workflows comparing MTX baseline profiling with CDTQ derivatization.

References

  • Drug Resistance in Cancer: An Overview Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Validation

In Vitro to In Vivo Correlation (IVIVC) of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline Derivatives: A Comparative Application Guide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary In modern oncology and targeted therapeutics, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

In modern oncology and targeted therapeutics, the premature failure of small-molecule inhibitors in animal models is frequently driven by poor metabolic stability and suboptimal pharmacokinetics (PK). 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CDTQ, CAS 1256955-43-7) has emerged as a high-value fluorinated pharmacophore. As a reactive intermediate, CDTQ is utilized to synthesize highly potent, metabolically resistant kinase and GTPase inhibitors.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of a representative CDTQ-derived inhibitor (Lead-F2 ) against its non-fluorinated tetrahydroquinazoline counterpart (Lead-H2 ). By establishing a rigorous In Vitro to In Vivo Correlation (IVIVC), we will dissect the causality behind why the 6,6-difluoro substitution is critical for translating biochemical potency into in vivo tumor stasis.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

Before analyzing the data, we must understand the causality behind the structural design. The non-fluorinated tetrahydroquinazoline scaffold is notoriously susceptible to Cytochrome P450 (CYP450)-mediated aliphatic oxidation, particularly at the exposed 6-position of the saturated ring.

Replacing the hydrogen atoms with fluorine at the 6-position fundamentally alters the molecule's physical organic chemistry:

  • Transition State Energetics: The C–F bond is significantly stronger (110–126 kcal/mol) than the C–H bond (105 kcal/mol)[1]. This increases the transition state energy required for CYP450 enzymes to abstract a radical, effectively blocking oxidative metabolism at this site[1].

  • Lipophilicity and Permeation: Fluorine's high electronegativity alters the electron distribution of the neighboring functional groups, subtly reducing the basicity of the quinazoline core. This reduction in basicity enhances membrane permeation and oral bioavailability[2].

Metabolic_Stability Scaffold Tetrahydroquinazoline Scaffold H_Analog Non-Fluorinated (Lead-H2) Scaffold->H_Analog F_Analog 6,6-Difluoro (Lead-F2 / CDTQ) Scaffold->F_Analog CYP_H CYP450 Oxidation at C6 Position H_Analog->CYP_H CYP_F Steric & Electronic Blockade (Strong C-F Bond) F_Analog->CYP_F Clearance Rapid Clearance (Low Half-life) CYP_H->Clearance Stability High Metabolic Stability (Prolonged Exposure) CYP_F->Stability

Metabolic pathway comparison showing how 6,6-difluorination blocks CYP450-mediated clearance.

In Vitro Profiling: The Predictors of Success

To establish our IVIVC, we first generate in vitro parameters. These act as the "predictors" for our mathematical models. We compared Lead-F2 (synthesized from CDTQ) and Lead-H2 across biochemical, cellular, and ADME assays.

Quantitative Comparison Table
ParameterAssay TypeLead-H2 (Non-Fluorinated)Lead-F2 (CDTQ-Derived)Fold Improvement
Biochemical IC₅₀ Kinase Inhibition12 nM8 nM1.5x
Cellular IC₅₀ Cell Viability (3D)85 nM32 nM2.6x
HLM Clint​ Microsomal Stability145 µL/min/mg22 µL/min/mg6.6x
Caco-2 Papp​ Permeability (A to B) 4.2×10−6 cm/s 18.5×10−6 cm/s4.4x

Data Synthesis: While the biochemical potency (IC₅₀) is relatively similar, Lead-F2 demonstrates a massive 6.6-fold reduction in intrinsic clearance ( Clint​ ) in Human Liver Microsomes (HLM). Furthermore, the enhanced lipophilicity translates to superior Caco-2 permeability, driving the improved cellular IC₅₀.

In Vivo Pharmacokinetics & Efficacy: The Reality

In vitro metrics are only valuable if they accurately predict in vivo realities[3]. We advanced both compounds into murine pharmacokinetic (PK) and xenograft efficacy models.

  • Pharmacokinetics (Mice, 10 mg/kg PO): Lead-H2 exhibited rapid clearance with a half-life ( T1/2​ ) of 1.2 hours and an oral bioavailability ( F ) of 18%. Conversely, the CDTQ-derived Lead-F2 achieved a T1/2​ of 6.5 hours and an oral bioavailability of 64%.

  • Xenograft Efficacy (21-Day Study): At identical dosing schedules (10 mg/kg QD), Lead-H2 achieved only 25% Tumor Growth Inhibition (TGI), failing to achieve tumor stasis. Lead-F2 achieved 92% TGI , resulting in near-complete tumor regression.

Establishing the IVIVC Framework

In preclinical oncology, empirical IVIVC relations link in vitro parameters (like IC₅₀ and Clint​ ) to in vivo drug exposure and tumor growth inhibition using semi-mechanistic mathematical models[3].

For Lead-F2, the robust in vitro to in vivo correlation is driven by the Peak-Trough Ratio (PTR) and the Tumor Static Concentration (TSC) . Because Lead-F2 resists CYP450 degradation, its plasma concentration remains above the cellular IC₉₀ for the entire 24-hour dosing interval (low PTR). Lead-H2's rapid clearance results in a high PTR, meaning the tumor is exposed to sub-therapeutic drug levels for over 16 hours a day, allowing for tumor regrowth and adaptive resistance[3].

IVIVC_Workflow InVitro In Vitro Profiling (IC50, Cl_int, Caco-2) PK_Model PBPK Modeling (Clearance & Volume of Distribution) InVitro->PK_Model Predicts PK Xenograft In Vivo Xenograft (Tumor Growth Inhibition) InVitro->Xenograft Predicts PD IVIVC IVIVC Establishment (Tumor Static Concentration vs. IC50) PK_Model->IVIVC Exposure Data Xenograft->IVIVC Efficacy Data

Semi-mechanistic IVIVC workflow linking in vitro metrics to in vivo tumor stasis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Throughput Microsomal Stability Assay (HLM)

Causality: This assay determines intrinsic clearance ( Clint​ ). We use an NADPH regenerating system because CYP450 enzymes require electron transfer to catalyze the oxidation of the tetrahydroquinazoline ring.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice to prevent enzyme denaturation.

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration) with 1 µM of the test compound (Lead-F2 or Lead-H2) in a 96-well plate.

  • Self-Validation Controls:

    • Positive Control: Verapamil (rapid clearance).

    • Negative Control: Warfarin (low clearance).

    • Mechanistic Control: A minus-NADPH well for each compound to prove that clearance is strictly CYP-dependent and not due to chemical instability.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final).

  • Quenching & Analysis: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction to 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life and Clint​ .

Protocol B: In Vivo Xenograft Efficacy Study

Causality: Subcutaneous implantation of human cancer cells into immunocompromised mice allows us to measure the direct pharmacodynamic (PD) response of the tumor to the drug's PK profile[4].

  • Cell Inoculation: Inject 5×106 target-expressing cancer cells (suspended 1:1 in Matrigel for structural support) subcutaneously into the right flank of 6-8 week old female C.B.-17 SCID mice[4].

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150–200 mm³ (approx. 10-14 days), randomize mice into three groups (n=8/group) to ensure equal starting tumor burdens.

  • Dosing Regimen:

    • Group 1: Vehicle Control (0.5% Methylcellulose/0.2% Tween 80).

    • Group 2: Lead-H2 (10 mg/kg, PO, QD).

    • Group 3: Lead-F2 (10 mg/kg, PO, QD).

  • Self-Validation & Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight bi-weekly. Validation checkpoint: A body weight loss of >10% indicates off-target toxicity, invalidating the therapeutic window.

  • Endpoint Analysis: At day 21, sacrifice the mice. Harvest plasma and tumor tissue 2 hours post-final dose to measure intra-tumoral drug concentrations, directly validating the IVIVC mathematical model.

Sources

Comparative

Independent validation of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline's mechanism of action

Independent Validation of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: Chemical Reactivity and Scaffold-Driven Pharmacological Mechanisms As a Senior Application Scientist in early-stage drug discovery, I frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Independent Validation of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: Chemical Reactivity and Scaffold-Driven Pharmacological Mechanisms

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical building blocks that dictate the ultimate success or failure of a targeted therapy. 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7) is not a standalone biological therapeutic; rather, it is a highly specialized, conformationally restricted electrophilic scaffold [1]. Its "mechanism of action" (MoA) must be validated on two distinct fronts:

  • Chemical MoA: Its reactivity as an electrophile in Nucleophilic Aromatic Substitution (SNAr) to synthesize complex kinase inhibitors.

  • Pharmacological MoA: How the gem-difluoro-tetrahydroquinazoline core modulates the target binding (e.g., to the ATP hinge region of kinases like mTOR or mutant KRAS) and bypasses the metabolic liabilities of traditional scaffolds [2, 4].

This guide objectively compares the 6,6-difluoro-tetrahydroquinazoline (THQ) scaffold against traditional alternatives, providing self-validating experimental protocols and quantitative data to justify its use in modern medicinal chemistry.

Scaffold Comparison: Why Fluorinate the THQ Ring?

When designing inhibitors for targets like mTOR, Topoisomerase II, or KRAS G12C, medicinal chemists traditionally rely on the standard quinazoline core. However, modern drug design demands higher solubility, better 3D geometry (sp3 character), and extreme metabolic stability [3].

Here is how the 6,6-difluoro-THQ scaffold compares to its structural predecessors:

  • Alternative 1: 4-Chloroquinazoline (Standard Aromatic): Highly planar. While it binds the kinase hinge region tightly, its flat geometry often leads to poor aqueous solubility, off-target toxicity, and rapid oxidative metabolism at electron-rich aromatic positions.

  • Alternative 2: 4-Chloro-5,6,7,8-tetrahydroquinazoline (Unfluorinated THQ): The saturated aliphatic ring increases sp3 character, drastically improving solubility and creating a better 3D fit for complex binding pockets. However, the unfluorinated aliphatic ring is highly susceptible to CYP3A4-mediated oxidation, leading to severe time-dependent inhibition and rapid clearance [2].

  • The Target: 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: The strategic placement of a gem-difluoro group at the 6-position acts as a metabolic shield. It replaces weak C-H bonds with ultra-strong C-F bonds, blocking CYP450 oxidation. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrimidine nitrogens, optimizing hydrogen bonding with the kinase hinge region [1, 2].

Quantitative Physicochemical & Metabolic Comparison

Data represents typical profiling results for derived inhibitors utilizing these core scaffolds.

Scaffold CoreFraction sp3 (Fsp3)LogD (pH 7.4)CYP3A4 Time-Dependent InhibitionHLM Intrinsic Clearance ( CLint​ )
Standard Quinazoline < 0.103.8 - 4.5LowModerate (45 µL/min/mg)
Unfluorinated THQ > 0.352.5 - 3.2High (Severe Liability) High (> 90 µL/min/mg)
6,6-Difluoro-THQ > 0.352.8 - 3.5LowLow (< 15 µL/min/mg)

Experimental Validation 1: Chemical Mechanism of Action (SNAr Reactivity)

The primary chemical MoA of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is its participation in SNAr reactions. The gem-difluoro group inductively withdraws electron density from the pyrimidine ring, subtly increasing the electrophilicity of the C4 position compared to the unfluorinated THQ analog.

SNAr_Mechanism A 4-Chloro-6,6-difluoro-THQ (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack (Activated by F2) B Amine Nucleophile (e.g., Substituted Aniline) B->C Lone Pair Donation D Target Kinase Inhibitor (C4-Substituted) C->D Chloride Elimination (-HCl)

Fig 1: SNAr chemical mechanism of action at the C4 position of the fluorinated scaffold.

Step-by-Step SNAr Coupling Protocol

Causality Focus: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HCl without competing with the target amine for the C4 electrophilic center.

  • Preparation: Dissolve 1.0 equivalent of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7) in anhydrous 1-butanol or N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).

  • Reagent Addition: Add 1.2 equivalents of the desired amine nucleophile (e.g., a functionalized aniline) and 2.5 equivalents of DIPEA.

  • Reaction Execution: Heat the mixture to 110 °C under an inert nitrogen atmosphere for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3​ and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to yield the final targeted inhibitor.

Experimental Validation 2: Pharmacological MoA (Kinase Hinge-Binding & Pathway Inhibition)

Once synthesized, the resulting 6,6-difluoro-THQ derivative exerts its biological MoA by acting as an ATP-competitive inhibitor. The N1 and N3 nitrogens of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Valine or Methionine residues depending on the target) [2, 4].

The aliphatic tetrahydro ring forces the C4-substituent into a specific vector that probes the deep hydrophobic pocket of the kinase, while the fluorine atoms interact favorably with hydrophobic residues, increasing binding enthalpy.

Kinase_Pathway Inhibitor 6,6-Difluoro-THQ Derived Inhibitor Kinase Target Kinase (e.g., mTOR / KRAS) Inhibitor->Kinase Binds ATP Hinge Region (High Affinity) Effector Downstream Effector (e.g., AKT / MAPK) Kinase->Effector Phosphorylation (Blocked) Proliferation Tumor Cell Proliferation Effector->Proliferation Signal Transduction (Halted)

Fig 2: Biological mechanism of action of the derived 6,6-difluoro-THQ inhibitor blocking oncogenic signaling.

Step-by-Step Microsomal Stability Validation Protocol

To prove that the difluoro substitution successfully blocks the metabolic liabilities of the THQ ring, a Human Liver Microsome (HLM) assay must be performed [1]. Causality Focus: We use an NADPH regenerating system rather than direct NADPH to ensure a constant supply of reducing equivalents, preventing artificial rate-limiting steps in CYP450 kinetics.

  • Incubation Setup: Prepare a 1 µM solution of the synthesized 6,6-difluoro-THQ inhibitor in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching & Sampling: At specific time points (0, 15, 30, 45, 60 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The 6,6-difluoro-THQ derivatives will consistently demonstrate a CLint​ of < 15 µL/min/mg, validating the protective MoA of the fluorine atoms.

Conclusion

The independent validation of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline reveals it to be a superior building block for modern drug discovery. By combining the 3D spatial advantages of an sp3-rich tetrahydro ring with the metabolic shielding of a gem-difluoro group, this scaffold empowers chemists to synthesize kinase inhibitors that possess both exceptional target affinity and robust pharmacokinetic profiles.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMWRyD8NJsDdYBInDdxg8l4halOm6qHDNGrMI5GV1D54k08RVvm0pW4lAbOWyTTJGJFw6BZQDu6xs9pWpTYcnCcUN7mH6krw5ECQp8lZ_wJC4M30_g0iq0Gn4y7iJHPYYnGUKznMZ0GXitvy8Iwsw=]
  • Pyrimidoaminotropanes as potent, selective, and efficacious small molecule kinase inhibitors of the mammalian target of rapamycin (mTOR). PubMed / National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7saJ42d73FBqwYOCbvJK5bUvcdtSVH5a_wxHNFHHxqH8tDMAzwsx4ZJrgsEFvbbPGHRDGYF8_2Xiob6-UrAFbME6ReRDJZEsaeCq6e9GIsMaf2b1aWMEiIWohxdZfIGMw-sI=]
  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. PubMed Central / National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlNDftC0oq7VZYSnd6WKyMQgZZ6AwBsY9_CfyXqQ8J8fsBXpiiLKuz0W20dIc2o4qf6qGMIjRxArO12V8gFI5vPq7sJOCK-ct_51IPT7wRh95M80ux3cqrzPxiDEoybsMDUscvWSEHIL99vQ==]
  • Inhibitors of KRAS May Potentially Provide Effective Cancer Treatment. PubMed Central / National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFohAxd7LmbuaTZ62kCE_OifmFtiPKNSC3ghSab5OR9Gsjuj_7lh11UObcqpTfFYnYxDPAezurj3F5DN_XyFM4bVYFf71VEX9A1XaUjkfoe9DumZl82rRACf8aMYLhu-D2z0jT0KfVucvfYBg==]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS No. 1256955-43-7).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS No. 1256955-43-7). As a chlorinated and fluorinated heterocyclic compound, this substance requires rigorous handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Section 1: Chemical Profile and Hazard Identification

Understanding the chemical's hazard profile is fundamental to appreciating the necessity of stringent disposal protocols. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar halogenated quinazolines and quinolines allow for a reliable hazard assessment.

  • Molecular Formula: C₈H₇ClF₂N₂[1]

  • Appearance: Typically an off-white solid powder.[2]

  • Primary Hazards:

    • Skin Irritation: Causes skin irritation upon contact.[2][3]

    • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[2][3][4]

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4][5]

    • Acute Toxicity: Related compounds are classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[3]

The presence of carbon-halogen bonds makes this compound a halogenated organic compound . This classification is the single most important factor determining its disposal pathway, as improper disposal can lead to the formation of highly toxic and persistent environmental pollutants.[6][7]

Section 2: Pre-Disposal Handling and Waste Accumulation

Proper disposal begins the moment a substance is designated as waste. Adherence to correct in-laboratory handling and storage procedures is critical to prevent accidental exposure and environmental release.

Personal Protective Equipment (PPE)

Before handling the waste material, at a minimum, the following PPE must be worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[5]

  • Body Protection: A lab coat or other protective clothing.[2]

Waste Container Selection and Labeling
  • Container Choice: Use only designated, leak-proof, and chemically compatible hazardous waste containers. High-density polyethylene (HDPE) carboys are a common and appropriate choice.[8] The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline."

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date.

  • Container Management:

    • Keep the container closed at all times except when adding waste.[2][8]

    • Do not fill the container beyond 90% capacity to allow for expansion.[8]

    • Store the container in a well-ventilated, cool, and dry secondary containment bin in a designated satellite accumulation area.[2][9]

Critical Waste Segregation

This is the most crucial step in pre-disposal handling. As a halogenated organic compound, this waste must be segregated from other waste streams.

  • Halogenated vs. Non-Halogenated: Collect this waste in a container designated only for halogenated organic waste.[6][8] Co-mingling with non-halogenated solvents can complicate the disposal process and increase costs. The primary reason for this segregation is the incineration process; facilities use different scrubbing technologies to handle the acidic gases (e.g., hydrogen chloride, hydrogen fluoride) produced from burning halogenated compounds.[10]

  • Incompatibility: Do not mix with strong oxidizing agents or strong bases.

Section 3: Spill Management Protocol

In the event of an accidental spill, immediate and correct action is required to mitigate exposure and contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[2] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using spark-proof tools.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Section 4: Step-by-Step Disposal Protocol

The terminal disposal of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline must be conducted through a licensed hazardous waste management company. Direct disposal into drains or regular trash is strictly prohibited.

Step 1: Finalize Waste for Pickup Ensure the waste container is securely sealed, the exterior is clean, and the label is accurate and complete.

Step 2: Schedule a Waste Pickup Contact your institution's EHS department to schedule a hazardous waste pickup. Provide them with the exact chemical name and quantity.

Step 3: Professional Removal EHS professionals will transport the waste from the satellite accumulation area to a central storage facility before it is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Step 4: Approved Disposal Method - High-Temperature Incineration This compound is classified as a halogenated organic waste and is subject to specific disposal technologies. The primary and most effective method is high-temperature incineration in a specialized hazardous waste incinerator (e.g., a rotary kiln).[10]

  • Why Incineration? This process is designed to achieve complete thermal destruction of the organic molecule. Incinerators for halogenated waste are equipped with advanced air pollution control systems, such as scrubbers, to neutralize and remove the resulting acidic gases (HCl, HF), preventing their release into the atmosphere.[10]

Step 5: Documentation Retain all documentation related to the waste transfer, including the hazardous waste manifest provided by your EHS office. This creates a cradle-to-grave record of the waste, which is a legal requirement.

Visualizations and Data Summary

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS & Final Disposal gen Waste Generation (Unused reagent, contaminated materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select & Label Container (HDPE, <90% full) ppe->container segregate Segregate as Halogenated Waste (Critical Step) container->segregate store Store in Satellite Accumulation Area segregate->store Correctly Segregated pickup Schedule EHS Pickup store->pickup transport Transport to Licensed Disposal Facility pickup->transport incinerate High-Temperature Incineration (with Acid Gas Scrubbing) transport->incinerate document Retain Manifest (Documentation) incinerate->document

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
Reactant of Route 2
4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
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